molecular formula C₁₁¹³CH₂₄O₁₂ B1161226 [1-13Cgal]Lactose Monohydrate

[1-13Cgal]Lactose Monohydrate

Cat. No.: B1161226
M. Wt: 361.31
Attention: For research use only. Not for human or veterinary use.
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Description

[1-13Cgal]Lactose Monohydrate, also known as [1-13Cgal]Lactose Monohydrate, is a useful research compound. Its molecular formula is C₁₁¹³CH₂₄O₁₂ and its molecular weight is 361.31. The purity is usually 95%.
BenchChem offers high-quality [1-13Cgal]Lactose Monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-13Cgal]Lactose Monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₁¹³CH₂₄O₁₂

Molecular Weight

361.31

Synonyms

4-O-β-D-[1-13C]Galactopyranosyl-D-glucose; 

Origin of Product

United States

Foundational & Exploratory

metabolic pathway of [1-13Cgal]Lactose Monohydrate in mammals

If the labeled acetyl-CoA enters the Tricarboxylic Acid (TCA) cycle, the ¹³C atom will eventually be oxidized and released as carbon dioxide (¹³CO₂). This labeled CO₂ diffuses into the bloodstream, is transported to the lungs, and is subsequently exhaled. [4]The rate of appearance of ¹³CO₂ in the breath is a direct reflection of the overall rate of lactose digestion, galactose absorption, and subsequent oxidation. [20]

Section 3: Experimental Design & Methodologies

The choice of methodology depends on the research question, ranging from non-invasive whole-body assessments to detailed intracellular flux analysis.

Protocol 1: The ¹³C-Lactose Breath Test (LBT)

The ¹³C-LBT is a non-invasive, safe, and effective diagnostic tool used to assess lactose digestion and absorption. [4][16]It provides a quantitative measure of an individual's capacity to digest lactose and metabolize the resulting galactose. [1][16] Causality: The principle is straightforward: if lactase is active, [1-¹³C]Lactose is digested, [1-¹³C]galactose is absorbed and metabolized, and ¹³CO₂ is exhaled. [4][15]If lactase is deficient, the tracer is not absorbed and little to no ¹³CO₂ is produced. This provides a clear, functional readout of the entire pathway from ingestion to oxidation.

Step-by-Step Methodology:

  • Subject Preparation:

    • The subject must fast for a minimum of 8-12 hours prior to the test. [5][17][18]Water is permitted.

    • Avoid high-fiber foods, milk, and dairy products for 24-48 hours before the test. [5][17] * Ensure the subject has not taken antibiotics for at least 2-4 weeks or laxatives/probiotics for 1 week prior. [5][19] * The subject should refrain from smoking and vigorous exercise for at least one hour before and during the test. [5][17]

  • Baseline Sample Collection:

    • Collect two baseline breath samples by having the subject exhale fully into a collection bag or tube. This establishes the natural background ¹³CO₂/¹²CO₂ ratio.

  • Tracer Administration:

    • Administer a weight-appropriate dose of [1-¹³C]Lactose Monohydrate (typically 15-25 grams for adults) dissolved in water. [5]The subject should consume the solution within 5 minutes. [17]

  • Timed Breath Sample Collection:

    • Collect subsequent breath samples at regular intervals (e.g., every 30 minutes) for a total duration of 2 to 4 hours. [5][16][17]

  • Sample Analysis:

    • Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using an Isotope Ratio Mass Spectrometer (IRMS) or a non-dispersive infrared spectrometer.

    • Results are typically expressed as the change from baseline, often as "delta over baseline" (DOB) or cumulative percent dose recovered (CPDR).

Data Interpretation: A rapid and significant increase in exhaled ¹³CO₂ indicates normal lactase function and galactose metabolism. [16]A flat ¹³CO₂ excretion curve suggests lactase deficiency and lactose malabsorption.

Protocol 2: Blood Metabolite Analysis via LC-MS/MS

For a more detailed, mechanistic understanding of galactose metabolism kinetics, direct measurement of labeled metabolites in the blood is required. [20]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity. [21] Causality: This method allows for the direct observation of the appearance and disappearance of key metabolites. By tracking the concentration of [1-¹³C]galactose and the subsequent appearance of ¹³C-labeled glucose and lactate over time, one can directly calculate absorption rates, hepatic conversion efficiency (Leloir pathway flux), and the entry of the label into peripheral circulation and glycolysis.

Gcluster_workflowLC-MS/MS Experimental WorkflowAdminAdminister[1-¹³C]LactoseBloodTimed Blood Draws(e.g., 0, 15, 30, 60, 120 min)Admin->BloodSeparatePlasma/SerumSeparationBlood->SeparateQuenchMetabolite Quenching(Cold Solvent)Separate->QuenchExtractPolar MetaboliteExtractionQuench->ExtractAnalyzeLC-MS/MS AnalysisExtract->AnalyzeDataQuantify Isotopologues:• [1-¹³C]Galactose• [¹³C]Glucose• [¹³C]LactateAnalyze->Data

Fig 3. Workflow for tracing ¹³C-labeled metabolites in blood samples.

Step-by-Step Methodology:

  • Subject Preparation & Dosing: Follow the same preparation as for the breath test. An intravenous catheter is placed for serial blood draws. Administer the [1-¹³C]Lactose dose.

  • Timed Blood Collection: Draw blood samples into appropriate anticoagulant tubes (e.g., EDTA or heparin) at baseline (t=0) and at specified time points post-ingestion (e.g., 15, 30, 45, 60, 90, 120 minutes).

  • Sample Processing (Critical for Data Integrity):

    • Immediately place blood tubes on ice to halt metabolic activity.

    • Centrifuge at 4°C to separate plasma.

    • Quench Metabolism: Add a precise volume of the cold plasma to a 3-5 fold excess of a cold organic solvent, such as 80% methanol (-80°C), to precipitate proteins and instantly stop enzymatic reactions. [22]This step is crucial to prevent ex-vivo metabolic changes.

    • Vortex thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet the precipitated protein and cell debris. [23]

  • Metabolite Extraction:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the extract completely using a centrifugal evaporator (SpeedVac) or under a gentle stream of nitrogen. [23] * Store dried extracts at -80°C until analysis. [23]

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% aqueous methanol) for LC-MS analysis. [22] * Develop a targeted LC-MS/MS method using Multiple Reaction Monitoring (MRM) to specifically detect and quantify the parent and fragment ions for unlabeled and ¹³C-labeled galactose, glucose, and lactate. [20][21] * Use stable isotope-labeled internal standards to ensure accurate quantification.

Section 4: Data Presentation and Interpretation

Quantitative data should be presented clearly to facilitate comparison and interpretation.

Table 1: Representative ¹³C-Lactose Breath Test Data
Time Point (minutes)¹³CO₂ Excretion (Delta Over Baseline)Cumulative % Dose RecoveredInterpretation
0 (Baseline)0.00.0%Pre-dose background
305.21.5%Initial digestion and absorption
6015.85.8%Peak metabolic activity
9012.19.5%Post-peak decline
1208.512.1%Continued oxidation
1804.315.5%Approaching baseline

This hypothetical data shows a normal response, with a clear peak in ¹³CO₂ excretion around 60 minutes, indicating efficient lactose digestion and galactose metabolism.

Table 2: Representative Plasma Metabolite Concentrations (LC-MS/MS)
Time Point (minutes)[1-¹³C]Galactose (µM)[¹³C]Glucose (µM)[¹³C]Lactate (µM)
0 (Baseline)000
1555105
301204518
60859035
903011025
12059515

This hypothetical data illustrates the kinetic relationship: [1-¹³C]galactose appears first and peaks around 30 minutes, followed by a rise in [¹³C]glucose as the liver converts it via the Leloir pathway. The appearance of [¹³C]lactate confirms the entry of the label into glycolysis.

References

  • Leloir p
  • Galactose Metabolism - The Medical Biochemistry Page.
  • Frey, P. A. (1996). The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose. FASEB journal, 10(4), 461-470.
  • The Leloir Pathway of Galactose Metabolism – A Novel Therapeutic Target for Hepatocellular Carcinoma. Anticancer Research.
  • Leloir pathway – Knowledge and References - Taylor & Francis.
  • Tracing Carbon: The History and Evolution of ¹³C Bre
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  • Mattar, R., de Campos Mazo, D. F., & Carrilho, F. J. (2012). Lactose intolerance: diagnosis, genetic, and clinical factors. Clinical and experimental gastroenterology, 5, 113–121.
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  • Overview of Breath Testing in Clinical Practice in North America. DigitalCommons@TMC.
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  • C13 and H2 Breath Test for lactose intolerance. Preparation, development and results. - Lactosolution.com.
  • Ghoos, Y., Vantrappen, G., Claus, D., & Rutgeerts, P. (1987). 13CO2 breath test using naturally 13C-enriched lactose for detection of lactase deficiency in patients with gastrointestinal symptoms. The American journal of gastroenterology, 82(10), 1004–1007.
  • Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS).
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  • Sample preparation prior to the LC–MS-based... : Bioanalysis - Ovid.
  • Pathways of galactose metabolism by galactosemics: Evidence for galactose conversion to hepatic UDPglucose.
  • Lai, K., Langley, S. D., Khin, N. N., Hu, Y., & Wang, L. (2007). Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance. Molecular genetics and metabolism, 90(1), 43–51.
  • Schadewaldt, P., Kamalanathan, L., Hammen, H. W., & Wendel, U. (2006). Pathways of galactose metabolism by galactosemics: evidence for galactose conversion to hepatic UDPglucose.
  • Tserng, K. Y., Gilfillan, C. A., & Kalhan, S. C. (1983). Determination of carbon-13 labeled lactate in blood by gas chromatography/mass spectrometry. Analytical Chemistry, 55(11), 1677-1681.
  • What is the mechanism of Galactose?
  • Sample preparation guideline for extraction of polar metabolites from adherent or suspension cell culture. Proteomics Resource Center.
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  • A Guide to 13 C Metabolic Flux Analysis for the Cancer Biologist. Cell Metabolism.
  • Lactose Intolerance Breath Test - Teaneck Gastroenterology Associ
  • LC-MS/MS parameters used for 13 C and 15 N labeling experiments.
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  • Lactose intolerance breath test patient leaflet.

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chemical structure and properties of [1-13Cgal]Lactose Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [1-13Cgal]Lactose Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of [1-13Cgal]Lactose Monohydrate, a stable isotope-labeled form of lactose. It details the compound's chemical structure, physicochemical properties, and critical applications in modern research and pharmaceutical development. By incorporating a Carbon-13 (¹³C) isotope at the C1 position of the galactose moiety, this molecule serves as an invaluable tool for metabolic tracing, quantitative analysis, and diagnostic applications. We will explore its role as an internal standard in mass spectrometry, its utility in metabolic flux analysis, and its application in non-invasive breath tests for diagnosing lactase deficiency. This document is intended to be a foundational resource for scientists leveraging the precision of isotopic labeling to advance their research.

Introduction: The Significance of Isotopic Labeling in Lactose Research

Lactose, a disaccharide composed of D-galactose and D-glucose, is a cornerstone excipient in the pharmaceutical industry, found in approximately 60-70% of oral solid dosage forms.[1] Its popularity stems from its cost-effectiveness, chemical stability, and compatibility with a wide range of active pharmaceutical ingredients (APIs).[2] Beyond its role as a filler and binder, lactose is a key carbohydrate in nutritional and metabolic studies.

The introduction of stable isotopes, such as ¹³C, into a molecule creates a "labeled" version that is chemically identical to its unlabeled counterpart but physically distinguishable by mass.[3] This distinction is the basis of isotopic labeling, a powerful technique that allows researchers to trace the journey of molecules through complex biological systems without the need for radioactive tracers.[3][]

[1-¹³Cgal]Lactose Monohydrate is a specialized form of lactose where the carbon atom at the first position (C1) of the galactose unit is replaced with a ¹³C isotope.[5][6] This specific labeling enables precise tracking of the galactose portion of the molecule through metabolic pathways and provides a robust internal standard for highly sensitive analytical methods.

Chemical Structure and Physicochemical Properties

[1-¹³Cgal]Lactose Monohydrate is structurally identical to standard α-lactose monohydrate, with the exception of the isotopic enrichment at a single atomic position. It consists of a D-galactose molecule linked to a D-glucose molecule via a β-1,4 glycosidic bond.[2] The "monohydrate" designation indicates that each molecule of lactose is associated with one molecule of water in its crystalline form.[7]

The key feature is the ¹³C atom at the anomeric carbon of the galactose residue. This position is metabolically significant, as it is directly involved in the enzymatic cleavage by lactase and subsequent metabolism of galactose.

Caption: Structure of [1-¹³Cgal]Lactose, highlighting the ¹³C label.

Quantitative Data Summary

The fundamental properties of [1-¹³Cgal]Lactose Monohydrate are summarized below. Note that while many physical properties are similar to unlabeled lactose, the molecular weight is increased due to the presence of the heavier ¹³C isotope.

PropertyValueSource(s)
Synonyms 4-O-β-D-[1-¹³C]Galactopyranosyl-D-glucose[5][6][8]
Molecular Formula ¹³CC₁₁H₂₄O₁₂[6][8][9][10]
Molecular Weight ~361.31 g/mol [6][8][10]
CAS Number 66687-07-8[5]
Unlabeled CAS 64044-51-5[5][6][8]
Appearance White to off-white crystalline powder/solid[7][11]
Melting Point ~203 °C (decomposes)[12]
Solubility Soluble in water (100 mg/mL, warm)[12]
Isotopic Purity Typically ≥99 atom % ¹³C[13]

Analytical Characterization

The utility of [1-¹³Cgal]Lactose Monohydrate is realized through modern analytical techniques capable of differentiating molecules based on mass or nuclear properties.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for detecting and quantifying isotopically labeled compounds. The ¹³C atom imparts a +1 Dalton mass shift compared to the natural abundance molecule.[13] This predictable mass difference allows the labeled compound to be distinguished from its unlabeled analogue with high specificity.

When used as an internal standard, a known amount of [1-¹³Cgal]Lactose is spiked into a sample.[14] During LC-MS analysis, the labeled and unlabeled forms co-elute but are detected as separate ions in the mass spectrometer. The ratio of the unlabeled lactose peak area to the labeled internal standard peak area is used for quantification.[14] This method corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a definitive method for confirming the exact location of the isotopic label within the molecule. The signal corresponding to the ¹³C-enriched carbon will be significantly enhanced, verifying that the label is at the C1 position of the galactose unit. Solid-state NMR (ssNMR) can also be employed to study the polymorphic forms of lactose and their interactions in solid formulations.[15][16]

Caption: Typical analytical workflow for lactose quantification using LC-MS.

Applications in Research and Drug Development

The unique properties of [1-¹³Cgal]Lactose Monohydrate enable its use in a variety of critical research and clinical applications.

Metabolic Tracer and Flux Analysis

Stable isotope labeling is a cornerstone of metabolic flux analysis (MFA), which is used to map the flow of atoms through metabolic pathways.[3][17] When a biological system is supplied with [1-¹³Cgal]Lactose, the ¹³C label can be traced as it is incorporated into downstream metabolites. This allows researchers to:

  • Quantify the activity of specific metabolic pathways.[]

  • Identify metabolic bottlenecks or alternative routes.[17]

  • Study the effects of drugs or genetic modifications on cellular metabolism.

This is particularly relevant in drug development for understanding a compound's mechanism of action or in metabolic disease research.[18][19]

Lactose [1-¹³Cgal]Lactose Enzyme Lactase Lactose->Enzyme Galactose [1-¹³C]Galactose Enzyme->Galactose Glucose Glucose Enzyme->Glucose Metabolites Downstream ¹³C-Labeled Metabolites Galactose->Metabolites Leloir Pathway CO2 ¹³CO₂ (Exhaled Breath) Metabolites->CO2 Oxidation

Caption: Simplified metabolic fate of the ¹³C label from [1-¹³Cgal]Lactose.

Gold-Standard Internal Standard for Quantification

The precise quantification of lactose is critical in the food and pharmaceutical industries, particularly for "lactose-free" or "low-lactose" product claims. [1-¹³Cgal]Lactose serves as an ideal internal standard for these analyses.[10][20][21] Because it shares identical chemical and physical properties with natural lactose, it behaves the same way during extraction and chromatographic separation, ensuring the most accurate correction for analytical variability.[14]

Diagnostic Breath Tests for Lactase Deficiency

Lactose malabsorption, caused by a deficiency of the lactase enzyme, is a common condition. The ¹³C-lactose breath test is a non-invasive and highly reliable method for its diagnosis.[22] A patient ingests a dose of ¹³C-labeled lactose.

  • In individuals with normal lactase activity: The labeled lactose is hydrolyzed into ¹³C-galactose and glucose, absorbed, and metabolized, eventually producing ¹³CO₂ which is detected in the exhaled breath.

  • In individuals with lactase deficiency: The labeled lactose is not broken down in the small intestine. It passes to the colon, where it is fermented by bacteria, producing gases like hydrogen (H₂) but very little ¹³CO₂.

Measuring the amount of exhaled ¹³CO₂ over time provides a direct measure of the body's ability to digest lactose. This test is often more sensitive and specific than traditional hydrogen breath tests.[22][23]

Experimental Protocol: Quantification of Lactose by LC-MS

This protocol provides a framework for using [1-¹³Cgal]Lactose Monohydrate as an internal standard to quantify lactose in a low-lactose milk sample.

Objective: To accurately determine the concentration of lactose in a sample using isotope dilution mass spectrometry.

Materials:

  • [1-¹³Cgal]Lactose Monohydrate (Internal Standard, IS)

  • Lactose Monohydrate (Unlabeled Standard)

  • Sample (e.g., "lactose-free" milk)

  • Acetonitrile (ACN), LC-MS grade

  • Ultrapure Water, LC-MS grade

  • Microcentrifuge tubes, autosampler vials

Methodology:

  • Preparation of Stock Solutions:

    • Internal Standard (IS) Stock (100 µg/mL): Accurately weigh 1 mg of [1-¹³Cgal]Lactose Monohydrate and dissolve in 10 mL of 50:50 ACN/Water.

    • Unlabeled Standard Stock (1 mg/mL): Accurately weigh 10 mg of Lactose Monohydrate and dissolve in 10 mL of ultrapure water.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the Unlabeled Standard Stock with 50:50 ACN/Water to create a series of calibration standards (e.g., 0.1, 0.5, 2, 10, 50, 100 µg/mL).

    • Spike each calibration standard with the IS Stock solution to a final concentration of 5 µg/mL.

  • Sample Preparation:

    • Accurately weigh 1 g of the milk sample into a microcentrifuge tube.

    • Add 50 µL of the IS Stock solution (final concentration of 5 µg/mL in the final extract).

    • Add 950 µL of ACN to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • LC-MS Analysis:

    • LC Column: Use a column suitable for polar compound analysis, such as an HILIC or amine-based column.

    • Mobile Phase: A gradient of ACN and water with a suitable buffer (e.g., ammonium formate).

    • MS Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM).

      • Monitor the transition for unlabeled lactose.

      • Monitor the corresponding M+1 transition for [1-¹³Cgal]Lactose.

  • Data Analysis:

    • Integrate the peak areas for both the unlabeled lactose and the internal standard in all samples and calibration standards.

    • Calculate the Peak Area Ratio (Unlabeled Lactose / IS) for each point.

    • Construct a calibration curve by plotting the Peak Area Ratio against the known concentration of the calibration standards.

    • Determine the concentration of lactose in the unknown sample by interpolating its Peak Area Ratio from the calibration curve.

Storage, Handling, and Stability

Like most isotopically labeled carbohydrates, [1-¹³Cgal]Lactose Monohydrate is a stable solid.

  • Storage: The compound should be stored in a well-sealed container, protected from moisture. For long-term stability, storage at 2-8°C is recommended.[12] When stored properly as a dry powder, it is stable for several years.[24]

  • Handling: Standard laboratory practices should be observed when handling the powder. It is considered non-hazardous.[12]

  • Solution Stability: Solutions should be prepared fresh. If storage is necessary, they should be kept refrigerated to minimize potential microbial growth.

Conclusion

[1-¹³Cgal]Lactose Monohydrate is more than just a heavy version of a common excipient; it is a precision tool that unlocks advanced analytical and diagnostic capabilities. Its specific ¹³C label provides an unambiguous signal for tracing the metabolic fate of galactose and serves as the gold standard for quantitative analysis by isotope dilution mass spectrometry. For researchers in drug development, nutrition, and clinical diagnostics, this compound offers a reliable and non-radioactive method to gain deeper insights into complex biological processes, ultimately enabling more accurate product characterization and improved diagnostic testing for conditions like lactose intolerance.

References

  • [1-13Cglc]Lactose Monohydrate. Pharmaffiliates. [Link]

  • Lactose Monohydrate (64044-51-5). bioWORLD. [Link]

  • Exploring Lactose Monohydrate: Grades, Uses, and Advantages. Polifar. [Link]

  • Physical and Chemical Properties of Molecular Compounds of Lactose. Request PDF on ResearchGate. [Link]

  • [1-13Cglc]lactose monohydrate | C12H24O12 | CID 90471260. PubChem - NIH. [Link]

  • ¹³CO₂ breath test using naturally ¹³C-enriched lactose for detection of lactase deficiency in patients with gastrointestinal symptoms. PubMed. [Link]

  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC - NIH. [Link]

  • Added Value of ¹³C Analysis in Breath Tests in H₂-Negative Subjects to Diagnose Lactose Malabsorption: A Proof of Concept Study. PubMed. [Link]

  • The in-situ solid-state NMR spectroscopy investigation of alcoholic lactose suspensions. PubMed. [Link]

  • Secretion of ¹³C-labelled oligosaccharides into human milk and infant's urine after an oral [¹³C]galactose load. PubMed. [Link]

  • The in vivo use of the stable isotope-labelled biomarkers lactose-[¹⁵N]ureide and [²H₄]tyrosine to assess the effects of pro- and prebiotics on the intestinal flora of healthy human volunteers. PubMed. [Link]

  • Multidimensional isotope analysis of carbon, hydrogen, and oxygen as a tool for traceability of lactose in drug products. PubMed. [Link]

  • How long does ¹³C glucose powder last when stored in a fridge? Reddit. [Link]

  • The ¹³C ss NMR spectra of lactose monohydrate (top), co-crystal IClSM (middle), and EtOH-granulated mixture (bottom). ResearchGate. [Link]

  • Lactose in Pharmaceutical Applications. Drug Development and Delivery. [Link]

  • The importance of isotopic labelling in drug development. Chemicals Knowledge Hub. [Link]

  • One-Pot Synthesis of Lactose Derivatives from Whey Permeate. PMC - NIH. [Link]

  • Application of isotope labeling experiments and ¹³C flux analysis to enable rational pathway engineering. Vanderbilt University. [Link]

  • Isotopic labeling. Wikipedia. [Link]

  • ¹³C-Stable Isotope Labeling. University of North Texas Research. [Link]

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A Technical Guide to the Applications of 1-¹³C Galactose Labeled Lactose in Glycobiology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stable isotope labeling has become an indispensable tool in modern biological research, providing unparalleled insights into molecular structure, function, and metabolism.[1][2] Within glycobiology, the use of carbon-13 (¹³C) enriched carbohydrates allows researchers to trace the fate of specific sugars through complex biological systems with high precision. This guide focuses on a particularly valuable probe: lactose specifically labeled with ¹³C at the C1 position of the galactose moiety (1-¹³C Galactose Labeled Lactose). We will explore its synthesis, unique advantages, and core applications in elucidating protein-ligand interactions, mapping metabolic pathways, and quantifying enzyme kinetics. This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to leverage this powerful tool to overcome challenges in glycobiology.

Introduction: The Power of Positional Isotopic Labeling

In the intricate world of glycobiology, understanding the dynamics of carbohydrate interactions and metabolism is paramount. While unlabeled molecules provide a static picture, stable isotope labeling allows us to observe these processes in real-time. The ¹³C isotope, with its nuclear spin of ½, is NMR-active, making it a superb probe for structural and dynamic studies.[3][4]

Unlike uniformly labeled compounds where all carbons are ¹³C, position-specific labeling, such as at the C1 position of galactose in lactose, offers a distinct advantage. It provides a specific, unambiguous signal that can be tracked through enzymatic reactions and metabolic conversions without the spectral complexity of uniform labeling.[4] This targeted approach is crucial for dissecting complex pathways and binding events, providing clarity where global labeling might introduce ambiguity.

Why 1-¹³C Galactose Labeled Lactose?

Lactose, a disaccharide of galactose and glucose, is a fundamental carbohydrate in mammalian biology and a key ligand for a variety of proteins, most notably galectins. By placing the ¹³C label specifically at the anomeric carbon (C1) of the galactose unit, we create a tool with several strategic benefits:

  • Precise NMR Signal: The C1 carbon's chemical shift is highly sensitive to its environment, making it an excellent reporter for binding events in NMR spectroscopy.

  • Defined Metabolic Entry Point: When catabolized, the label's position allows for the precise tracking of the galactose moiety's fate, separate from the glucose unit.[5][6]

  • Simplified Spectral Analysis: Compared to uniformly labeled molecules, the single labeled site simplifies NMR and mass spectrometry data analysis, reducing spectral overlap and facilitating quantification.[4][7]

Core Application: Probing Galectin-Ligand Interactions with NMR Spectroscopy

Galectins are a family of β-galactoside-binding proteins that mediate critical cellular processes, including cell adhesion, signaling, and immune responses. Understanding how they recognize and bind their glycan ligands is a key area of research. 1-¹³C galactose labeled lactose is a premier tool for these investigations, particularly when used with advanced NMR techniques.

The Causality Behind the Method: Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful method for identifying which part of a ligand is in close contact with a protein receptor. The experiment works by selectively saturating protons on the protein. This saturation is then transferred via spin diffusion to the protons of a ligand molecule that is bound to the protein. By subtracting a spectrum with protein saturation from one without, only the signals of the ligand that have received saturation (i.e., the binding epitope) remain.

When this is combined with a ¹³C-labeled ligand in a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment (2D STD-¹H,¹³C-HSQC), the resulting data is exceptionally precise. The presence of the ¹³C label at a specific position breaks the chemical shift degeneracy that often plagues NMR studies of repeating glycan structures, allowing researchers to unambiguously identify which specific sugar unit is interacting with the protein.[8][9]

Experimental Workflow: Galectin Binding Analysis

The following workflow outlines the use of 1-¹³C galactose labeled lactose to study its interaction with a target galectin.

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis prep_protein Prepare Galectin Solution (e.g., 50 µM in PBS, 99% D₂O) prep_ligand Prepare 1-¹³C Gal-Lactose Stock (e.g., 50 mM in same D₂O buffer) prep_mix Create Protein-Ligand Mixture (e.g., 1:100 ratio, Galectin:Ligand) acq_ref Acquire Reference 2D ¹H,¹³C-HSQC (No protein saturation) prep_mix->acq_ref Transfer to NMR Tube acq_std Acquire 2D STD-¹H,¹³C-HSQC (On-resonance saturation of protein) proc_data Process Spectra (Phasing, Baseline Correction) acq_std->proc_data calc_diff Calculate Difference Spectrum (Reference - STD Spectrum) proc_data->calc_diff assign_signals Assign Signals & Quantify STD Effects calc_diff->assign_signals det_epitope Determine Binding Epitope (Identify ¹³C-H pairs with strong STD) assign_signals->det_epitope caption Workflow for Galectin-Ligand Binding Study using 2D STD-¹H,¹³C-HSQC.

Workflow for Galectin-Ligand Binding Study using 2D STD-¹H,¹³C-HSQC.
Step-by-Step Protocol: 2D STD-¹H,¹³C-HSQC Experiment
  • Protein Preparation: Express and purify the target galectin. Buffer exchange into a deuterated NMR buffer (e.g., 20 mM Phosphate buffer, 150 mM NaCl, pH 7.2 in 99.9% D₂O). Concentrate to a working stock (e.g., 1 mM).

  • Ligand Preparation: Dissolve 1-¹³C galactose labeled lactose in the same deuterated NMR buffer to create a high-concentration stock (e.g., 100 mM).

  • Sample Preparation: Prepare the final NMR sample by mixing the protein and labeled ligand in the NMR tube. A typical final concentration would be 10-50 µM protein and 1-5 mM ligand. The high ligand-to-protein ratio ensures that the ligand is in fast exchange.

  • NMR Spectrometer Setup: Tune and shim the spectrometer. Set the temperature to the desired value (e.g., 298 K).

  • Acquisition of Reference Spectrum: Acquire a standard 2D ¹H,¹³C-HSQC spectrum. This will show the correlation signals for all ¹³C-¹H pairs in the ligand.

  • Acquisition of STD Spectrum: Acquire the 2D STD-¹H,¹³C-HSQC spectrum. This involves applying a saturation pulse on-resonance with protein signals (e.g., at 0.5 ppm) and off-resonance as a control (e.g., at 40 ppm).

  • Data Processing: Process both spectra identically. Subtract the on-resonance spectrum from the off-resonance spectrum to generate the final STD-HSQC difference spectrum.

  • Analysis: Signals that appear in the difference spectrum correspond to the protons on the ligand that are in close proximity to the protein surface. The intensity of these signals is proportional to the strength of the interaction at that specific site. The ¹³C dimension confirms the identity of the proton, providing unambiguous evidence of the galactose C1-H1 group's involvement in binding.[8]

Core Application: Metabolic Pathway and Flux Analysis

Tracing the metabolic fate of nutrients is fundamental to understanding cellular physiology in both health and disease. 1-¹³C galactose labeled lactose serves as an excellent tracer to follow carbohydrate metabolism in various biological systems, from microbes to mammals.[]

Rationale: Following the ¹³C Label Through Catabolism

When an organism ingests and metabolizes 1-¹³C galactose labeled lactose, the disaccharide is first hydrolyzed by lactase (β-galactosidase) into glucose and 1-¹³C galactose.[11] The labeled galactose then enters the Leloir pathway, where it is converted to glucose-1-phosphate and subsequently into other central metabolites. By using analytical techniques like NMR and Mass Spectrometry (MS), we can track the appearance of the ¹³C label in downstream products such as lactate, acetate, and intermediates of the TCA cycle.[5][6][12]

This approach provides direct, quantitative evidence of metabolic fluxes. For instance, in studies of Bifidobacterium, using lactose labeled on either the galactose or glucose moiety allowed researchers to precisely determine the metabolic fate of each monosaccharide unit through the "bifid shunt," a key metabolic pathway in these probiotic bacteria.[5][6]

G Lactose [1-¹³Cgal]Lactose Lactase Lactase Hydrolysis Lactose->Lactase Galactose [1-¹³C]Galactose Leloir Leloir Pathway Galactose->Leloir Glucose Glucose Glycolysis Glycolysis / Bifid Shunt Glucose->Glycolysis Lactase->Galactose Lactase->Glucose G1P [1-¹³C]Glucose-1-P Leloir->G1P G1P->Glycolysis Pyruvate Labeled Pyruvate Glycolysis->Pyruvate Lactate [3-¹³C]Lactate Pyruvate->Lactate Acetate [2-¹³C]Acetate Pyruvate->Acetate TCA TCA Cycle Pyruvate->TCA caption Metabolic fate of the ¹³C label from [1-¹³Cgal]Lactose.

Metabolic fate of the ¹³C label from [1-¹³Cgal]Lactose.
In Vivo Studies: Tracing Lactose in Human Milk

A compelling human application involves administering ¹³C-labeled galactose to lactating mothers to study the in vivo synthesis of human milk oligosaccharides (HMOs).[13][14][15] Studies have shown that orally administered ¹³C-galactose is directly transported to the mammary gland and incorporated into milk lactose and complex HMOs.[13][14] By analyzing milk samples over time with isotope ratio mass spectrometry (IRMS), researchers can quantify the kinetics of this incorporation, providing invaluable data on nutrient allocation and the biosynthesis of these critical infant nutrients.[13][15][16]

Protocol: General Workflow for a Cell Culture Metabolic Tracing Experiment
  • Cell Culture: Grow cells of interest (e.g., bacteria, mammalian cells) in a standard medium.

  • Isotope Labeling: Replace the standard medium with a medium containing 1-¹³C galactose labeled lactose as the primary carbon source.

  • Time-Course Sampling: Harvest cells and culture supernatant at various time points (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr). Quench metabolic activity immediately by flash-freezing in liquid nitrogen.

  • Metabolite Extraction: Perform a metabolite extraction using a suitable solvent system (e.g., cold methanol/chloroform). This separates polar metabolites (for NMR/LC-MS) from lipids.[17]

  • Sample Preparation for Analysis:

    • NMR: Lyophilize the polar extract and reconstitute in a deuterated buffer for ¹³C-NMR analysis.

    • MS: Lyophilize the extract and reconstitute in a suitable solvent for LC-MS analysis. Derivatization may be required for GC-MS analysis to improve volatility and ionization.[18][19]

  • Data Acquisition:

    • NMR: Acquire 1D ¹³C spectra to identify and quantify labeled metabolites. The chemical shift and splitting patterns reveal the position of the ¹³C label.[5][6]

    • MS: Use LC-MS or GC-MS to separate metabolites. The mass spectrometer will detect mass shifts corresponding to the incorporation of ¹³C, allowing for the quantification of isotopic enrichment in various downstream products.[1][18]

  • Data Analysis: Quantify the fractional enrichment of ¹³C in each metabolite over time to determine metabolic fluxes and pathway activity.

Quantitative Data Summary

The use of 1-¹³C galactose labeled lactose enables precise quantitative measurements across its applications.

Application AreaKey Technique(s)Quantitative OutputSignificance & Causality
Ligand Binding 2D STD-¹H,¹³C-HSQC NMR- STD Amplification Factors- Binding Epitope MappingQuantifies the proximity of specific ligand protons to the protein surface. The ¹³C label resolves ambiguity for repeating sugar units.[8][9]
Metabolic Flux ¹³C NMR, LC-MS, GC-MS- Fractional ¹³C Enrichment- Isotopologue Distribution- Metabolic Flux RatesTracks the label through pathways to quantify the rate of conversion and the relative activity of different metabolic routes.[5][18]
Enzyme Kinetics ¹H or ¹³C NMR- Substrate Depletion Rate (Vmax)- Michaelis-Menten Constant (Kₘ)Directly monitors the conversion of labeled substrate to product in real-time without coupled assays, providing clean kinetic data.[20]
In Vivo Tracing Isotope Ratio MS (IRMS)- ¹³C Enrichment in Tissues/Fluids- Rate of IncorporationMeasures the whole-body or organ-specific metabolism and incorporation of the labeled sugar into complex biomolecules.[13][14][15]

Conclusion and Future Outlook

1-¹³C galactose labeled lactose is a versatile and powerful probe in glycobiology. Its specificity provides a clear window into complex biological processes that would be difficult to resolve with other methods. From defining the precise atomic interactions at a protein-ligand interface to mapping the intricate flow of metabolites through a cell or an entire organism, the applications are both broad and deep.

Future advancements in NMR and MS sensitivity will continue to expand the utility of this tool, enabling studies with smaller sample quantities and in more complex biological matrices. As the focus of drug development shifts towards targeting glycan-mediated pathways, the insights provided by tracers like 1-¹³C galactose labeled lactose will be more critical than ever in validating targets and understanding mechanisms of action. This guide provides a foundational understanding and practical framework for researchers to confidently apply this technology to their own scientific questions.

References

  • BOC Sciences. (n.d.). L-galactose-[1-13C] - Stable Isotope.
  • Moure, M. J., Gimeno, A., Delgado, S., et al. (2021). Selective 13C‐Labels on Repeating Glycan Oligomers to Reveal Protein Binding Epitopes through NMR: Polylactosamine Binding to Galectins. Angewandte Chemie. Available at: [Link]

  • Rudloff, S., Obermeier, S., Borsch, C., et al. (2006). Incorporation of orally applied 13C-galactose into milk lactose and oligosaccharides. Glycobiology, 16(6), 477-87. Available at: [Link]

  • Koubaa, M., Mghaieth, S., Thomasset, B., & Roscher, A. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 425(2), 183-8. Available at: [Link]

  • Rudloff, S., Obermeier, S., Borsch, C., et al. (2006). Incorporation of orally applied (13)C-galactose into milk lactose and oligosaccharides. Glycobiology. Available at: [Link]

  • González-Rodríguez, I., Gaspar, P., Sánchez, B., et al. (2013). Catabolism of Glucose and Lactose in Bifidobacterium animalis subsp. lactis, Studied by 13C Nuclear Magnetic Resonance. Applied and Environmental Microbiology. Available at: [Link]

  • Kunz, C., Rudloff, S., Baier, W., et al. (1999). Secretion of 13C-labelled oligosaccharides into human milk and infant's urine after an oral [13C]galactose load. PubMed. Available at: [Link]

  • Lai, K., Langley, S. D., Khwaja, F. W., et al. (2007). Metabolic fate of administered [13C]galactose in tissues of galactose-1-phosphate uridyl transferase deficient mice determined by nuclear magnetic resonance. Molecular Genetics and Metabolism, 90(1), 42-8. Available at: [Link]

  • Arias, C. A., et al. (2014). Time course for (1-13C)lactose (14 mM) (A), -glucose (B), and -lactic... ResearchGate. Retrieved from [Link]

  • Rudloff, S., et al. (2006). Incorporation of orally applied 13 C-galactose into milk lactose and oligosaccharides. Oxford Academic. Retrieved from [Link]

  • Previs, S. F. (2014). Galactose and Galactose Tracers in Metabolic Studies. RSC Publishing. Available at: [Link]

  • Barry, J. M., & Glascock, R. F. (1959). The biosynthesis of lactose. The Royal Society. Available at: [Link]

  • University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. Retrieved from [Link]

  • Moure, M. J., Gimeno, A., Delgado, S., et al. (2021). Selective 13 C‐Labels on Repeating Glycan Oligomers to Reveal Protein Binding Epitopes through NMR: Polylactosamine Binding to Galectins. ResearchGate. Available at: [Link]

  • Vang, A., et al. (2023). Progress curve analysis of enzyme kinetics of β-Galactosidase. ResearchGate. Retrieved from [Link]

  • González-Rodríguez, I., et al. (2013). Catabolism of Glucose and Lactose in Bifidobacterium animalis subsp. lactis, Studied by 13C Nuclear Magnetic. ASM Journals. Retrieved from [Link]

  • Schadewaldt, P., et al. (2000). Analysis of concentration and (13)C enrichment of D-galactose in human plasma. PubMed. Retrieved from [Link]

  • González-Rodríguez, I., et al. (2013). Catabolism of glucose and lactose in Bifidobacterium animalis subsp. lactis, studied by 13C Nuclear Magnetic Resonance. PubMed. Retrieved from [Link]

  • Horn, P. J., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC. Retrieved from [Link]

  • Than, N. G., et al. (2018). Resetting the ligand binding site of placental protein 13/galectin-13 recovers its ability to bind lactose. Portland Press. Retrieved from [Link]

  • Su, C. Y., et al. (2023). Lactose and Galactose Promote the Crystallization of Human Galectin-10. MDPI. Retrieved from [Link]

  • Galy, J., et al. (2023). Lactose-Functionalized Carbosilane Glycodendrimers Are Highly Potent Multivalent Ligands for Galectin-9 Binding: Increased Glycan Affinity to Galectins Correlates with Aggregation Behavior. ACS Publications. Retrieved from [Link]

  • Lorkiewicz, J., et al. (2025). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. Retrieved from [Link]

  • de Graaf, R. A. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. ISMRM. Retrieved from [Link]

  • Soderberg, T. (2021). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Amiel, C., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. Retrieved from [Link]

  • Jouhten, P., & Maaheimo, H. (2014). Labelling analysis for ¹³C MFA using NMR spectroscopy. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Lactose Intolerance and the Reaction Kinetics of Lactase. Retrieved from [Link]

Sources

Technical Guide: Mechanistic & Analytical Profiling of [1-13Cgal]Lactose Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Hydrolysis of [1-13Cgal]Lactose by Lactase Phlorizin Hydrolase Content Type: In-Depth Technical Guide Author Profile: Senior Application Scientist

Executive Summary

This guide provides a structural and kinetic analysis of the hydrolysis of [1-13Cgal]Lactose (lactose labeled at the C-1 position of the galactose moiety) by the intestinal enzyme Lactase Phlorizin Hydrolase (LPH). It is designed for researchers investigating carbohydrate metabolism, enzyme kinetics, and non-invasive diagnostic development. The content bridges the gap between molecular mechanisms—specifically the double-displacement reaction at Glu1749—and macro-level analytical applications like 13C-NMR spectroscopy and breath testing.

Mechanistic Foundations: The LPH Catalytic Cycle

To properly design experiments involving LPH, one must first understand that it is a bifunctional enzyme (EC 3.2.1.108) anchored to the brush border membrane of enterocytes. It belongs to the Glycoside Hydrolase Family 1 (GH1).

Structural Duality

LPH contains two distinct active sites.[1][2] This is a common point of confusion in kinetic modeling:

  • Glu1273: Responsible for phlorizin hydrolase activity (hydrolysis of aryl

    
    -glycosides).[3]
    
  • Glu1749: The catalytic nucleophile responsible for lactase activity (hydrolysis of lactose).

The Double-Displacement Mechanism

LPH operates via a retaining mechanism , meaning the stereochemistry of the anomeric carbon (C1 of galactose) is conserved in the initial product.

  • Nucleophilic Attack: The carboxylate of Glu1749 attacks the anomeric center (C1) of the galactose moiety of lactose. Simultaneously, a general acid (likely Glu1275) protonates the glycosidic oxygen.

  • Formation of Intermediate: The glucose leaving group is released, and a covalent galactosyl-enzyme intermediate is formed. This inversion step creates an

    
    -linked intermediate.
    
  • Hydrolysis (Deglycosylation): Water attacks the intermediate, assisted by the conjugate base (Glu1275).

  • Product Release: Galactose is released. Crucially, because this is a second inversion, the galactose is released in the

    
    -anomeric form .
    

Expert Insight: In 13C-NMR experiments using [1-13Cgal]Lactose, you will initially observe the formation of


-[1-13C]Galactose. Over time, this signal will split as the galactose undergoes mutarotation to the 

-anomer in the aqueous buffer. This mutarotation rate must be accounted for in kinetic fitting.
Visualization of the Catalytic Pathway

LPH_Mechanism Substrate [1-13Cgal]Lactose (Substrate) ES_Complex ES Complex (Michaelis) Substrate->ES_Complex Binding (k1) Intermediate Covalent Galactosyl-Enzyme (Glu1749-Gal) ES_Complex->Intermediate Glycosylation (k2) - Glucose Release Glucose Glucose (Leaving Group) ES_Complex->Glucose Product_Initial [1-13C]Galactose (Beta-Anomer) Intermediate->Product_Initial Deglycosylation (k3) + H2O Product_Final [1-13C]Galactose (Alpha/Beta Equilibrium) Product_Initial->Product_Final Mutarotation (Non-enzymatic)

Figure 1: The double-displacement mechanism of LPH. Note the release of the beta-anomer followed by mutarotation.

The Isotopic Probe: [1-13Cgal]Lactose

Why use [1-13Cgal]Lactose (Galactose-labeled) rather than uniformly labeled or Glucose-labeled lactose?

  • NMR Visibility: The C1 anomeric carbon has a distinct chemical shift (typically 90–105 ppm). Labeling this specific carbon provides a "spotlight" on the bond-breaking event.

  • Metabolic Tracking (Breath Tests): In in vivo studies, the rate-limiting step of 13CO2 expiration is often the galactose metabolism (Leloir pathway) rather than glycolysis. Tracking the galactose moiety provides a more specific readout of hepatic function post-hydrolysis compared to glucose, which enters the rapid glycolytic pool.

Experimental Protocols

In Vitro Kinetic Analysis (13C-NMR)

Objective: Determine


 and 

while observing stereochemical retention.

Reagents:

  • [1-13Cgal]Lactose (99% enrichment).

  • Purified LPH (or intestinal Brush Border Membrane Vesicles - BBMV).

  • Buffer: 50 mM Maleate or Citrate-Phosphate, pH 6.0 (Human LPH optimum).

  • D2O (10% v/v for NMR lock).

Workflow:

  • Baseline Scan: Dissolve 20 mM [1-13Cgal]Lactose in buffer/D2O. Acquire a baseline 13C-NMR spectrum. Observe the doublet for the

    
    -galactose moiety of lactose (approx 104 ppm).
    
  • Enzyme Initiation: Add LPH (approx 0.1 U/mL final) directly to the NMR tube. Mix by inversion.

  • Real-Time Acquisition: Acquire arrayed 13C-spectra (e.g., every 2 minutes for 60 minutes).

  • Data Processing:

    • Integrate the decay of the Lactose C1 signal.

    • Integrate the appearance of the

      
      -Galactose C1 signal (approx 97 ppm).
      
    • Integrate the delayed appearance of the

      
      -Galactose C1 signal (approx 93 ppm).
      

Self-Validation Check: The sum of the integrals (Lactose +


-Gal + 

-Gal) must remain constant throughout the experiment. If signal is lost, check for precipitation or paramagnetic impurities.
In Vivo 13C-Lactose Breath Test

Objective: Clinical or pre-clinical assessment of LPH activity (Lactose Intolerance).

Protocol:

  • Fasting: Subject fasts for 8–12 hours to minimize basal H2 and CO2 variability.

  • Basal Sample: Collect breath sample (Time 0) to establish the

    
     baseline ratio.
    
  • Dosing: Administer 25g of lactose containing 50–100 mg of [1-13Cgal]Lactose dissolved in 250 mL water.

  • Sampling: Collect breath samples every 15–30 minutes for 4 hours.

  • Analysis: Measure

    
     enrichment using Isotope Ratio Mass Spectrometry (IRMS).
    

Interpretation Table:

ParameterNormal Lactase ActivityLactase Non-Persistence (Hypolactasia)
Peak Time (

)
60 – 90 minutesDelayed or Flat
Cumulative Recovery > 5% of dose (at 6h)< 1-2% of dose
Mechanism Rapid hydrolysis

Gal absorption

Oxidation
Lactose passes to colon

Bacterial fermentation (H2 produced, not 13CO2)

Data Analysis & Signal Interpretation

The Metabolic Pathway (Graphviz)

Understanding the path of the 13C label is critical for interpreting breath test data.

Metabolic_Path Ingestion Oral Ingestion [1-13Cgal]Lactose Stomach Gastric Emptying Ingestion->Stomach Intestine Small Intestine (LPH Hydrolysis) Stomach->Intestine Absorption Absorption of [1-13C]Galactose Intestine->Absorption If LPH Active Colon Colon (Bacterial Fermentation) Intestine->Colon If LPH Deficient Liver Liver (Leloir Pathway) Absorption->Liver Portal Vein Respiration Systemic Circulation -> Lungs Liver->Respiration Oxidation Detection Detection 13CO2 in Breath Respiration->Detection Colon->Detection Minimal 13CO2 (Produces H2/CH4)

Figure 2: Metabolic fate of the 13C-label. Detection of 13CO2 confirms small intestinal LPH activity.

Kinetic Parameters

When analyzing in vitro data, fit the progress curves to the Michaelis-Menten integrated rate equation.

  • 
     (Lactose):  Typically 15–20 mM for human LPH.
    
  • 
    :  Varies by purity, but turnover is generally slow compared to fungal galactosidases.
    
  • Inhibition: Product inhibition by Galactose is significant (

    
    ). Glucose is a weak inhibitor.
    

References

  • Structure and Mechanism of LPH

    • Title: Structure, biosynthesis and regulation of lactase-phlorizin hydrolase.[1]

    • Source: Semantic Scholar / Scandinavian Journal of Nutrition.
    • Link:[Link][4]

  • LPH Active Sites (Glu1749 vs Glu1273)

    • Title: Intestinal lactase-phlorizin hydrolase (LPH): the two catalytic sites; the role of the pancreas in pro-LPH maturation.[4]

    • Source: PubMed / UniProt.[3]

    • Link:[Link]

  • 13C-Lactose Bre

    • Title: C13 and H2 Breath Test for lactose intolerance.[5] Preparation, development and results.[6][7][8][9][10][11]

    • Source: Lactosolution.
    • Link:[Link]

  • NMR Kinetics of Beta-Galactosidase

    • Title: Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis.[12]

    • Source: ResearchGate.[12]

    • Link:[Link]

Sources

[1-13Cgal]Lactose Monohydrate molecular weight and isotopic mass

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Isotopic Mass of [1-¹³Cgal]Lactose Monohydrate

Abstract

This technical guide provides a detailed examination of the molecular properties of [1-¹³Cgal]Lactose Monohydrate, a critical isotopically labeled sugar used in advanced research. It delineates the fundamental differences between average molecular weight and monoisotopic mass, providing step-by-step calculations for both the labeled compound and its unlabeled analogue. Furthermore, this document presents a comprehensive, field-proven protocol for the experimental verification of its isotopic mass using High-Resolution Mass Spectrometry (HRMS). This guide is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds for metabolic tracing, quantitative analysis, and structural elucidation.

Introduction to Isotopically Labeled Lactose

Lactose monohydrate, a disaccharide composed of galactose and glucose, is a fundamental carbohydrate in various biological and pharmaceutical contexts.[1] The strategic incorporation of a stable, heavy isotope, such as Carbon-13 (¹³C), into its structure creates a powerful tool for scientific investigation. Specifically, [1-¹³Cgal]Lactose Monohydrate is labeled at the first carbon position of the galactose moiety.

This precise labeling allows the molecule to be used as a tracer in metabolic pathway studies or as an internal standard for highly accurate quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[2][] Unlike radioactive isotopes, stable isotopes like ¹³C are non-hazardous, making them ideal for in-vivo studies. The distinct mass signature imparted by the ¹³C atom enables researchers to differentiate the labeled molecule from its naturally occurring counterparts, providing unambiguous data in complex biological matrices.

Fundamental Molecular Properties

A precise understanding of a molecule's mass is essential for its characterization and quantification. For isotopically labeled compounds, it is crucial to distinguish between two key mass-related concepts: average molecular weight and monoisotopic mass.

Differentiating Average Molecular Weight from Monoisotopic Mass
  • Average Molecular Weight (MW): This value is a weighted average of the masses of all naturally occurring isotopes of each element in a molecule, factored by their relative abundances. It is calculated using the standard atomic weights found on the periodic table (e.g., C ≈ 12.011 u, H ≈ 1.008 u). This is the value used in most stoichiometric calculations involving bulk materials.

  • Monoisotopic Mass (MM): This is the mass of a molecule calculated using the exact mass of the most abundant stable isotope for each constituent element (e.g., ¹H = 1.007825 u, ¹²C = 12.000000 u, ¹⁶O = 15.994915 u).[4] For an isotopically enriched compound like [1-¹³Cgal]Lactose Monohydrate, the calculation is adjusted to include the exact mass of the specific isotope used for labeling (¹³C = 13.003355 u).[5][6] High-resolution mass spectrometers measure the monoisotopic mass.

Chemical Composition
  • Unlabeled Lactose Monohydrate: The chemical formula is C₁₂H₂₂O₁₁·H₂O, which is treated as C₁₂H₂₄O₁₂ for mass calculations.[1][7][]

  • [1-¹³Cgal]Lactose Monohydrate: The formula is written as C₁₁¹³CH₂₄O₁₂, indicating that one of the twelve carbon atoms has been replaced with a ¹³C isotope.[2][9]

Calculation and Tabulation of Mass Values

The following calculations demonstrate the derivation of these values.

A. Unlabeled Lactose Monohydrate (C₁₂H₂₄O₁₂)

  • Average Molecular Weight: (12 × 12.011 u) + (24 × 1.008 u) + (12 × 15.999 u) = 144.132 + 24.192 + 191.988 = 360.312 u

  • Monoisotopic Mass: (12 × 12.000000 u) + (24 × 1.007825 u) + (12 × 15.994915 u) = 144.000000 + 24.187800 + 191.938980 = 360.12678 u

B. [1-¹³Cgal]Lactose Monohydrate (C₁₁¹³CH₂₄O₁₂)

  • Average Molecular Weight: This value is typically provided by the manufacturer based on the enrichment level. It is approximately 361.30 u .[2]

  • Monoisotopic Mass: (11 × 12.000000 u) + (1 × 13.003355 u) + (24 × 1.007825 u) + (12 × 15.994915 u) = 132.000000 + 13.003355 + 24.187800 + 191.938980 = 361.130135 u

This mass difference of ~1.003355 u between the labeled and unlabeled compound is the signature that allows for its specific detection.

CompoundChemical FormulaAverage Molecular Weight (u)Monoisotopic Mass (u)
Lactose MonohydrateC₁₂H₂₄O₁₂360.31360.12678
[1-¹³Cgal]Lactose MonohydrateC₁₁¹³CH₂₄O₁₂361.31361.130135

Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

Theoretical calculations must be confirmed by empirical data. HRMS is the definitive technique for verifying the monoisotopic mass of [1-¹³Cgal]Lactose Monohydrate and confirming successful isotopic enrichment.

Principle of Isotopic Mass Determination by HRMS

HRMS instruments, such as Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, possess high resolving power. This enables them to separate and detect ions with very small mass-to-charge (m/z) differences. The key to this experiment is the ability to resolve the isotopic peak of [1-¹³Cgal]Lactose Monohydrate from any potential unlabeled lactose contamination and to measure its m/z with high mass accuracy (typically < 5 ppm). Soft ionization techniques like Electrospray Ionization (ESI) are employed because they can transfer the intact, non-volatile lactose molecule into the gas phase as an ion (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation.

Detailed Experimental Protocol

Objective: To confirm the monoisotopic mass of [1-¹³Cgal]Lactose Monohydrate.

1. Sample Preparation:

  • Step 1.1: Prepare a stock solution of [1-¹³Cgal]Lactose Monohydrate at 1 mg/mL in a 50:50 mixture of high-purity water and acetonitrile.
  • Step 1.2: Create a dilute working solution for infusion by taking 10 µL of the stock solution and diluting it into 1 mL of 50:50 water:acetonitrile containing 0.1% formic acid. The final concentration will be 10 µg/mL.
  • Causality: Acetonitrile aids in the electrospray process. Formic acid provides a source of protons (H⁺) to facilitate the formation of the protonated molecular ion, [M+H]⁺, which is a common and stable species for ESI analysis.

2. Instrument Setup (Direct Infusion on an ESI-Orbitrap Mass Spectrometer):

  • Step 2.1: Calibrate the mass spectrometer according to the manufacturer's protocol using a standard calibration solution to ensure high mass accuracy.
  • Step 2.2: Set the ESI source to positive ion mode.
  • Step 2.3: Optimize source parameters: spray voltage (~3.5 kV), capillary temperature (~275°C), and sheath/auxiliary gas flow rates to achieve a stable signal.
  • Step 2.4: Set the mass analyzer to a high resolution (e.g., >70,000 FWHM) and a scan range appropriate for the expected ion (e.g., m/z 300-400).

3. Data Acquisition:

  • Step 3.1: Infuse the working solution (from Step 1.2) into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
  • Step 3.2: Acquire data for a sufficient duration (e.g., 1-2 minutes) to obtain a high-quality averaged spectrum with good signal-to-noise ratio.

4. Data Analysis:

  • Step 4.1: Process the acquired spectrum to identify the most intense peak. This should correspond to an adduct of the molecule. For this protocol, the target is the protonated molecule, [M+H]⁺.
  • Step 4.2: Calculate the expected m/z for the [M+H]⁺ ion:
  • Monoisotopic Mass of [1-¹³Cgal]Lactose Monohydrate = 361.130135 u
  • Mass of Proton (H⁺) ≈ 1.007276 u
  • Expected m/z for [C₁₁¹³CH₂₄O₁₂ + H]⁺ = 361.130135 + 1.007276 = 362.137411
  • Step 4.3: Compare the experimentally measured m/z of the monoisotopic peak to the theoretical value. Calculate the mass error in parts-per-million (ppm) to confirm identity and instrument accuracy.
  • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶
  • Self-Validation: A mass error of < 5 ppm provides high confidence in the elemental composition and confirms the presence of the ¹³C label.
Workflow Visualization

The following diagram illustrates the experimental workflow for the verification of [1-¹³Cgal]Lactose Monohydrate's monoisotopic mass.

HRMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HRMS Analysis cluster_data 3. Data Interpretation prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 10 µg/mL Working Solution (+ 0.1% Formic Acid) prep1->prep2 infuse Direct Infusion via Syringe Pump prep2->infuse esi Electrospray Ionization (Positive Mode) infuse->esi orbitrap High-Resolution Mass Analysis (>70,000 FWHM) esi->orbitrap spectrum Acquire Mass Spectrum orbitrap->spectrum peak_id Identify Monoisotopic Peak [M+H]⁺ at ~m/z 362.1374 spectrum->peak_id validation Calculate Mass Error (Target: < 5 ppm) peak_id->validation result Result: Verified Isotopic Mass validation->result

Caption: Workflow for HRMS verification of [1-¹³Cgal]Lactose Monohydrate.

Conclusion

[1-¹³Cgal]Lactose Monohydrate is a high-value tool for scientific research, and a precise understanding of its molecular weight and, more importantly, its monoisotopic mass is fundamental to its application. The calculated monoisotopic mass of 361.130135 u is a distinct physical property that can be empirically verified with high accuracy using the detailed HRMS protocol provided. This guide serves as a comprehensive resource for professionals, ensuring both theoretical understanding and practical validation of this critical isotopically labeled compound.

References

  • MedchemExpress.
  • CymitQuimica.
  • NIST WebBook.
  • BOC Sciences.
  • Santa Cruz Biotechnology.
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  • Nakima Ltd. Carbon-13 (C-13)
  • PubChem. Carbon-13.
  • Shimadzu. Molecular Weight.
  • BOC Sciences. L-galactose-[1-13C].
  • IonSource. Monoisotopic and Average Mass.
  • PubChem. Oxygen-16 isotope.
  • ChemLin.
  • Wikipedia. Isotopes of hydrogen.
  • ChemLin.
  • Wikipedia. Carbon-12.
  • Wikipedia. Hydrogen.
  • Molar Mass Calcul
  • Molar Mass Calcul

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Methodological & Application

Application Note: A Comprehensive Protocol for the ¹³C-Lactose Breath Test Using [1-¹³Cgal]Lactose for the Quantitative Assessment of Lactase Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Principle of ¹³C-Lactose Breath Testing

Lactose intolerance, a common clinical condition characterized by gastrointestinal symptoms following the consumption of dairy products, arises from a deficiency of the lactase enzyme in the small intestine.[1] Accurate diagnosis is crucial for guiding dietary management and distinguishing the condition from other gastrointestinal disorders. The ¹³C-Lactose Breath Test is a non-invasive, highly specific, and sensitive diagnostic tool that directly measures the efficiency of lactose digestion and absorption.[1][2]

Unlike the traditional hydrogen (H₂) breath test, which measures a byproduct of bacterial fermentation of malabsorbed lactose, the ¹³C-lactose breath test provides a direct, semi-quantitative assessment of the host's metabolic activity.[1][3] The test utilizes lactose labeled with a stable, non-radioactive isotope of carbon, ¹³C, at a specific position. When a subject with adequate lactase function ingests [1-¹³Cgal]Lactose, the disaccharide is hydrolyzed in the small intestine into glucose and ¹³C-labeled galactose. The labeled galactose is absorbed, transported to the liver, and metabolized, ultimately producing ¹³CO₂ which is expelled in the breath. The rate and amount of ¹³CO₂ exhaled are directly proportional to the rate and extent of lactose digestion.[1][4] In individuals with lactase deficiency, the undigested [1-¹³Cgal]Lactose passes into the colon, resulting in minimal production of ¹³CO₂ in the breath.[1]

This application note provides a detailed, field-proven protocol for conducting the ¹³C-lactose breath test using [1-¹³Cgal]Lactose, intended for researchers, clinical scientists, and drug development professionals.

Scientific Rationale and Biochemical Pathway

The specificity of the ¹³C-lactose breath test hinges on the metabolic fate of the labeled galactose moiety. The use of [1-¹³Cgal]Lactose ensures that the ¹³C atom is tracked through a specific and well-characterized metabolic pathway.

In a Lactase-Sufficient Individual:

  • Hydrolysis: The enzyme lactase-phlorizin hydrolase, located on the brush border of the small intestine, cleaves the β-1,4 glycosidic bond of lactose. This releases glucose and [1-¹³C]galactose.

  • Absorption & Hepatic Metabolism: The monosaccharides are absorbed by enterocytes and transported via the portal vein to the liver.

  • Leloir Pathway: In the liver, [1-¹³C]galactose is converted into [1-¹³C]glucose-1-phosphate through the Leloir pathway.[5] This involves the sequential action of galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose-4-epimerase (GALE).

  • Oxidation to ¹³CO₂: The resulting ¹³C-labeled glucose metabolites enter central carbon metabolism (glycolysis and the tricarboxylic acid cycle), where the ¹³C label is released as ¹³CO₂ during oxidative phosphorylation.

  • Exhalation: The ¹³CO₂ diffuses into the bloodstream, is transported to the lungs, and is subsequently exhaled.

In a Lactase-Deficient Individual: The initial hydrolysis step is inefficient or absent. Consequently, the intact [1-¹³Cgal]Lactose is not absorbed in the small intestine and travels to the colon. There, it is fermented by the gut microbiota, producing short-chain fatty acids, hydrogen (H₂), methane (CH₄), and unlabeled CO₂.[6] This results in a negligible increase of ¹³CO₂ in the exhaled breath.

metabolic_pathway cluster_sufficient Lactase Sufficient Pathway cluster_deficient Lactase Deficient Pathway Lactose [1-¹³Cgal]Lactose SI Small Intestine Hydrolysis Lactase Hydrolysis Monos Glucose + [1-¹³C]Galactose Hydrolysis->Monos Absorption Absorption Monos->Absorption Liver Liver Metabolism (Leloir Pathway) Absorption->Liver TCA Glycolysis / TCA Cycle Liver->TCA CO2 ¹³CO₂ TCA->CO2 Breath Exhaled Breath CO2->Breath Lactose_d [1-¹³Cgal]Lactose Colon Colon Ferment Bacterial Fermentation Gases H₂, CH₄, SCFA (No significant ¹³CO₂) Ferment->Gases

Caption: Metabolic fate of [1-¹³Cgal]Lactose in lactase sufficient vs. deficient individuals.

Protocol for the ¹³C-Lactose Breath Test

This protocol is designed to ensure maximum accuracy and reproducibility. Adherence to the subject preparation guidelines is critical for obtaining a valid baseline and minimizing confounding variables.

Subject Preparation

Proper preparation is essential to reduce baseline ¹³CO₂ variability and prevent false results. Provide subjects with clear written instructions prior to the test day.

Preparation StepGuidelineRationale
Antibiotics Discontinue all antibiotic use for 4 weeks prior to the test.[7][8]Antibiotics significantly alter the gut microbiota, which can influence baseline breath composition and test results.
Proton Pump Inhibitors (PPIs) & H2 Blockers Discontinue PPIs for 1-2 weeks and H2 blockers for 2 days prior to the test, with physician approval.[9][10]These medications alter gastric pH and can affect gastrointestinal motility and microbiota.
Probiotics & Laxatives Discontinue probiotics and laxatives for 1 week prior to the test.[1][7][11]These agents directly impact gut microbiota composition and transit time.
Dietary Restrictions (24 hours prior) Consume only low-fermentable foods. A recommended diet includes baked or broiled chicken/fish, white rice, eggs, and water. Avoid all dairy, fruits, vegetables, high-fiber foods, and complex carbohydrates.[1]This minimizes the baseline production of hydrogen and methane from bacterial fermentation of residual food, which is often measured concurrently.
Fasting Fast for 8-12 hours overnight before the test. Only plain water is permitted.[8][12]Ensures the gastrointestinal tract is empty, providing a stable and true baseline ¹³CO₂ reading.
Day of Test No smoking, chewing gum, or strenuous exercise for at least 2 hours before and during the entire test period.[1][8][9]These activities can alter breathing patterns and baseline CO₂ exhalation, affecting the accuracy of the measurements.
Materials and Equipment
  • Substrate: [1-¹³Cgal]Lactose powder

  • Dose: 25 g for adults (or as specified by study protocol). Dose may be adjusted for pediatric subjects.

  • Vehicle: 200-250 mL of room temperature water

  • Breath Collection: Breath sample collection kits (e.g., foil bags with one-way valves or evacuated glass tubes).

  • Analysis Instrumentation: Isotope Ratio Mass Spectrometer (IRMS) or a validated Non-Dispersive Infrared Spectrometer (NDIRS) capable of measuring the ¹³CO₂/¹²CO₂ ratio.

  • Timer or stopwatch

Experimental Workflow

workflow cluster_prep Pre-Test cluster_test Test Procedure (Duration: 4 Hours) cluster_post Post-Test Prep Subject Preparation (Diet, Fasting, Meds) Baseline 1. Collect Baseline Breath Sample (T=0) Prep->Baseline Admin 2. Administer 25g [¹³C]Lactose in 200mL Water Baseline->Admin Collect 3. Collect Breath Samples (e.g., every 30 min) Admin->Collect Analysis 4. Analyze Samples (IRMS / NDIRS) Collect->Analysis Interpret 5. Calculate & Interpret (cPDR %) Analysis->Interpret

Caption: Standardized workflow for the ¹³C-Lactose Breath Test protocol.

Step-by-Step Procedure
  • Confirm Preparation: Verify that the subject has adhered to all preparation guidelines.

  • Baseline Sample (T=0 min):

    • Label the first collection bag/tube with the subject ID and "T=0".

    • Instruct the subject to take a normal breath, hold for 5 seconds, and then exhale gently and completely into the collection device.[13]

    • Seal the sample immediately. This sample is crucial for establishing the natural ¹³CO₂/¹²CO₂ ratio for the individual.

  • Substrate Administration:

    • Immediately after collecting the baseline sample, dissolve 25 g of [1-¹³Cgal]Lactose in 200-250 mL of water. Ensure it is fully dissolved.

    • Instruct the subject to drink the entire solution within 2 minutes.

    • Start the timer immediately after the subject finishes the drink.

  • Post-Dose Sample Collection:

    • Collect subsequent breath samples at predefined intervals. A robust collection schedule is every 30 minutes for a total of 4 hours (i.e., at T=30, 60, 90, 120, 150, 180, 210, 240 minutes).[4][14]

    • Label each sample container with the subject ID and the exact collection time.

    • The subject should remain at rest and avoid eating, drinking (except for small sips of water if necessary), or smoking throughout the test period.[1][8]

Data Analysis and Interpretation

The primary outcome of the test is the cumulative percentage of the ¹³C dose recovered (cPDR) in the breath over the 4-hour test period.

  • Isotope Ratio Measurement: The analyzer measures the ¹³CO₂/¹²CO₂ ratio in each breath sample. This is typically expressed as a delta (δ) value in parts per thousand (‰) relative to a standard (Vienna Pee Dee Belemnite, VPDB).

  • Delta Over Baseline (DOB): For each time point, the baseline δ value (T=0) is subtracted from the post-dose δ value to get the DOB.

    • DOB(t) = δ¹³C(t) - δ¹³C(0)

  • Cumulative Percentage Dose Recovered (cPDR): The cPDR is calculated using the DOB values, the total CO₂ production rate of the subject (which can be estimated based on body surface area), and the amount of ¹³C administered. This calculation is typically performed by the instrument's software.

Interpretation of Results

The results are interpreted based on a validated cut-off value. This cut-off has been established by comparing breath test results with jejunal lactase activity measurements, the gold standard for diagnosis.[2]

cPDR at 4 HoursInterpretationClinical Significance
> 14.5% Normal Lactase Activity The subject is a normal lactose digester. Symptoms are unlikely to be due to lactose maldigestion.
≤ 14.5% Lactase Deficiency The subject has low lactase activity (lactose maldigestion). This result, combined with clinical symptoms, confirms lactose intolerance.

This cut-off value of 14.5% at 4 hours has been shown to have high sensitivity (84%) and specificity (96%) for detecting low jejunal lactase activity.[2]

Quality Control and Self-Validation

  • Baseline Integrity: A stable and low baseline δ¹³C value is critical. An unexpectedly high baseline may indicate improper dietary preparation or endogenous factors and may warrant a repeat test.

  • Concordant Testing: For comprehensive diagnostics, this test can be combined with a hydrogen/methane (H₂/CH₄) breath test using the same lactose dose. Concordant results (e.g., low ¹³CO₂ and high H₂) provide the most reliable diagnosis.[2]

  • Discordant Results: A discrepancy, such as low ¹³CO₂ excretion without a corresponding rise in H₂ (in a non-methane producer), could suggest factors like rapid colonic transit or unusual colonic microbiota. Such cases may require further clinical investigation.[2][15] The ¹³C breath test is generally less susceptible to false negatives seen in "non-H₂ producer" subjects in the standard H₂ breath test.[1][15]

References

  • Keller, J., et al. (2021). European guideline on indications, performance and clinical impact of ¹³C‐breath tests in adult and pediatric patients: An EAGEN, ESNM, and ESPGHAN consensus, supported by EPC. United European Gastroenterology Journal. [Link]

  • Headway (2025). A Step-by-Step Guide to Using the ¹³C Urea Breath Test Kit. Headway. [Link]

  • Koot, A., et al. (2015). Additional Value of CH4 Measurement in a Combined ¹³C/H2 Lactose Malabsorption Breath Test: A Retrospective Analysis. Nutrients. [Link]

  • Ghoos, Y., et al. (1988). ¹³CO₂ breath test using naturally ¹³C-enriched lactose for detection of lactase deficiency in patients with gastrointestinal symptoms. The Journal of laboratory and clinical medicine. [Link]

  • Abreu, R., et al. (2013). Catabolism of Glucose and Lactose in Bifidobacterium animalis subsp. lactis, Studied by ¹³C Nuclear Magnetic. Applied and Environmental Microbiology. [Link]

  • SA Health (2018). Helicobacter pylori ¹³C Urea Breath Test. Government of South Australia. [Link]

  • Gruppo San Donato. PREPARATION METHODS FOR BREATH TEST. Gruppo San Donato. [Link]

  • Lactosolution (2022). C13 and H2 Breath Test for lactose intolerance. Preparation, development and results. Lactosolution.com. [Link]

  • Ojetti, V., et al. (2014). Tricks for interpreting and making a good report on hydrogen and ¹³C breath tests. European Review for Medical and Pharmacological Sciences. [Link]

  • Balsiger, L., et al. (2024). Added Value of ¹³C Analysis in Breath Tests in H2-Negative Subjects to Diagnose Lactose Malabsorption: A Proof of Concept Study. Digestive Diseases and Sciences. [Link]

  • Vonk, R. J., et al. (2000). Lactose (mal)digestion evaluated by the ¹³C-lactose digestion test. European Journal of Clinical Investigation. [Link]

  • UNC School of Medicine (2017). C-13 Breath Test (Testing for Helicobacter Pylori) Preparation Instructions. University of North Carolina. [Link]

  • Commonwealth Diagnostics International. Lactose Malabsorption Breath Testing Kit. Commonwealth Diagnostics International. [Link]

  • The Royal Australian College of General Practitioners (RACGP). Fructose and lactose testing. RACGP. [Link]

  • Koot, A., et al. (2015). Additional Value of CH₄ Measurement in a Combined (13)C/H₂ Lactose Malabsorption Breath Test: A Retrospective Analysis. ResearchGate. [Link]

  • King, M. (2025). Galactose Metabolism. The Medical Biochemistry Page. [Link]

  • Van den Driessche, M., et al. (2000). Lactose-[¹³C]ureide breath test: a new, noninvasive technique to determine orocecal transit time in children. Journal of pediatric gastroenterology and nutrition. [Link]

  • MNGI Digestive Health. Lactose Breath Hydrogen Test. MNGI Digestive Health. [Link]

  • Ghoos, Y., et al. (1995). Validation of the lactose-[¹³C]ureide breath test for determination of orocecal transit time by scintigraphy. Gastroenterology. [Link]

  • Evidence-Based Medicine Consult (2025). What are the recommended diagnostic tests for confirming lactose intolerance in adults?. ebmconsult.com. [Link]

  • Jackson, A. A., et al. (1999). Metabolism of lactose-[¹³C]ureide and lactose-[¹⁵N,¹⁵N]ureide in normal adults consuming a diet marginally adequate in protein. Clinical science (London, England : 1979). [Link]

  • Tang, Y. J., et al. (2012). Metabolic Pathway Confirmation and Discovery Through ¹³C-labeling of Proteinogenic Amino Acids. Journal of visualized experiments : JoVE. [Link]

  • Arioli, S., et al. (2010). Time course for (1-¹³C)lactose (14 mM) (A), -glucose (B), and -lactic.... ResearchGate. [Link]

  • Ghoshal, U. C. (2011). How to Interpret Hydrogen Breath Tests. Journal of neurogastroenterology and motility. [Link]

  • Duke Health. Lactulose Breath Test Patient Instructions. Duke Health. [Link]

  • SIBO Academy. Breath Test Preparation. SIBO Academy. [Link]

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Application Notes and Protocols for Stable Isotope Breath Tests in Gastrointestinal Motility Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Guide to Substrate Selection in ¹³C Breath Tests for Gastric Function

For researchers, drug development professionals, and scientists investigating gastrointestinal motility, ¹³C stable isotope breath tests offer a non-invasive, safe, and reliable alternative to scintigraphy.[1][2] The simplicity of collecting breath samples and the absence of ionizing radiation make these tests particularly valuable for repeated measurements and for use in sensitive populations, including children and pregnant women.[2][3] However, the diagnostic utility of a ¹³C breath test is critically dependent on the selection of the correct ¹³C-labeled substrate, as different substrates trace distinct physiological pathways.

A common point of confusion is the application of various ¹³C-labeled carbohydrates. While the user has specified [1-¹³C]Lactose Monohydrate , it is imperative from a scientific standpoint to clarify its primary, validated application and to distinguish it from the substrates used for gastric emptying studies.

  • [1-¹³C]Lactose: This substrate is the gold standard for diagnosing lactose malabsorption and intolerance . Its metabolic pathway relies on the activity of the lactase enzyme in the small intestine.[3][4] The appearance of ¹³CO₂ in the breath is directly proportional to the efficiency of lactose digestion and subsequent absorption and metabolism of ¹³C-glucose.[3][4] Using this substrate to measure gastric emptying is not a validated method because the rate-limiting step is enzymatic digestion, not the rate of stomach emptying.

  • Lactose-[¹³C]Ureide: This molecule is designed to measure orocecal transit time (OCTT) , the time it takes for a substance to travel from the mouth to the colon.[5][6] Lactose-[¹³C]ureide is not absorbed in the small intestine; it is metabolized by colonic bacteria, which release the ¹³C label as ¹³CO₂.[6][7][8] The time to the first significant increase of ¹³CO₂ in the breath corresponds to the OCTT.[6]

  • ¹³C-Octanoic Acid and ¹³C-Spirulina: These are the validated and widely accepted substrates for measuring the gastric emptying rate of solids .[9][10][11] These markers are incorporated into a solid meal (e.g., a scrambled egg). The rate-limiting step for the appearance of ¹³CO₂ in the breath is the emptying of the labeled meal from the stomach into the duodenum, where the substrate is rapidly absorbed and metabolized by the liver.[9][11]

This application note will therefore first briefly outline the protocol for the [1-¹³C]Lactose breath test for its correct application (lactose digestion) and will then provide a detailed, in-depth guide on the use of ¹³C-Octanoic Acid for the scientifically-validated measurement of solid-phase gastric emptying.

Part 1: The [1-¹³C]Lactose Breath Test for Lactase Activity

This test serves as a direct, semi-quantitative method to assess the body's ability to digest lactose.[3]

Principle of the Method

Following the ingestion of [1-¹³C]Lactose, the enzyme lactase, if present in the small intestine, hydrolyzes the lactose into ¹³C-glucose and galactose. The ¹³C-glucose is absorbed, transported to the liver, and metabolized, ultimately producing ¹³CO₂ which is expelled in the breath.[3] A high amount of ¹³CO₂ in the breath indicates efficient lactose digestion. Conversely, low levels of ¹³CO₂ suggest lactase deficiency, as the undigested ¹³C-lactose passes into the colon.[4]

Metabolic Pathway of [1-¹³C]Lactose

cluster_oral Oral Ingestion cluster_stomach Stomach cluster_si Small Intestine cluster_liver Liver cluster_lungs Lungs Ingestion Ingestion of [1-13C]Lactose Monohydrate Stomach Gastric Transit Ingestion->Stomach Lactase Lactase Enzyme Stomach->Lactase Emptying Absorption Absorption of 13C-Glucose & Galactose Lactase->Absorption Hydrolysis Metabolism Metabolism to 13CO2 Absorption->Metabolism Portal Vein Exhalation Exhalation of 13CO2 Metabolism->Exhalation Bloodstream

Caption: Metabolic pathway of [1-¹³C]Lactose for lactase activity assessment.

Part 2: The [¹³C]Octanoic Acid Breath Test for Solid Gastric Emptying

This section provides a detailed guide for researchers on the use of ¹³C-Octanoic Acid for quantifying the gastric emptying rate of a solid meal. This method has been validated against the "gold standard" of scintigraphy.[11][12]

Scientific Principle and Causality

The core principle of the ¹³C-Octanoic Acid Breath Test (¹³C-OABT) rests on a critical rate-limiting step.[9] ¹³C-Octanoic acid, a medium-chain fatty acid, is stably incorporated into the solid phase of a standardized meal, typically a scrambled egg yolk.[9][11] In the acidic environment of the stomach, the label remains firmly bound to the egg.[11] Once the meal empties into the duodenum, the ¹³C-octanoic acid is rapidly absorbed by the intestinal mucosa, transported to the liver, and oxidized to ¹³CO₂.[9][11]

Crucially, the steps of absorption and hepatic oxidation are very rapid and show minimal inter-subject variability.[11] Therefore, the rate at which ¹³CO₂ appears in the breath is almost entirely dependent on the rate at which the stomach empties the labeled egg into the duodenum.[9][11] This direct relationship allows for the calculation of key gastric emptying parameters from the ¹³CO₂ excretion curve.

Experimental Workflow Diagram

cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Sampling cluster_analysis Phase 3: Analysis PatientPrep Patient Preparation (Fasting, Diet Control) MealPrep Standardized Meal Prep (13C-Octanoic Acid in Egg) PatientPrep->MealPrep Baseline Baseline Breath Sample (t=0 min) MealPrep->Baseline Ingestion Meal Ingestion (within 10 min) Sampling Serial Breath Sampling (e.g., every 15 min for 4h) Ingestion->Sampling Analysis Isotope Ratio Mass Spec or NDIRS Analysis Modeling Mathematical Modeling (Curve Fitting) Analysis->Modeling Results Calculate Parameters (T½, Tlag) Modeling->Results

Caption: Workflow for the ¹³C-Octanoic Acid Gastric Emptying Breath Test.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. Adherence to standardization is key to producing reliable and reproducible results.

1. Subject Preparation (Pre-Test)

  • Fasting: Subjects must fast for a minimum of 8-10 hours overnight. Water is permitted up to 2 hours before the test. A non-fasting state will compromise the accuracy of the results.[9][12]

  • Dietary Restrictions: For 24-48 hours prior to the test, subjects should avoid foods with high natural ¹³C abundance (e.g., corn-based products, cane sugar) to ensure a stable baseline.[12]

  • Medication Review: A critical step is to withhold any medications that alter gastric emptying (e.g., prokinetics, anticholinergics, opioids) for an appropriate washout period, as determined by their pharmacokinetic profile.[9][11]

  • Activity: Subjects should refrain from strenuous physical exercise for at least 30 minutes before and throughout the duration of the test.[3][12] Smoking should also be prohibited.[3]

2. Standardized Test Meal Preparation

  • Composition: A standardized meal is essential for comparability. A common formulation consists of one scrambled egg yolk mixed with 91-100 mg of ¹³C-Octanoic Acid, served with two slices of white bread and 15g of margarine, accompanied by 150 mL of water.[9]

  • Procedure:

    • Separate the yolk from the white of one large egg.

    • Precisely weigh and add the ¹³C-Octanoic Acid to the egg yolk and mix thoroughly.

    • Cook the yolk mixture (e.g., scrambling in a non-stick pan without additional oil) until solid.

    • Serve immediately with the bread, margarine, and water.

3. Breath Sample Collection

  • Baseline Sample (t=0): Before the subject consumes the meal, collect one or two baseline breath samples.[9] This is crucial for establishing the natural ¹³C/¹²C ratio for each individual.

  • Meal Ingestion: The subject should consume the entire meal and water within 10 minutes.[12] Record the exact time meal consumption is finished. This is the start time for all subsequent sampling.

  • Post-Ingestion Sampling: Collect breath samples at regular intervals. A typical and validated schedule is every 15 minutes for the first 2 hours, and then every 30 minutes for the final 2 hours, for a total test duration of 4 hours.[9][12]

  • Collection Method: Subjects should exhale through a straw into a collection tube or bag (e.g., Exetainer®). The end-expiratory breath is preferred as it reflects alveolar air.

4. Sample Analysis

  • The ratio of ¹³CO₂ to ¹²CO₂ in the collected breath samples is measured using an Isotope Ratio Mass Spectrometer (IRMS) or a Non-Dispersive Infrared Spectrometer (NDIRS).[9][13]

  • The results are typically expressed as a change from baseline in delta over baseline (DOB) or as a percentage of the administered ¹³C dose recovered per hour (%dose/h).

5. Data Analysis and Interpretation

  • The time course of ¹³CO₂ excretion is plotted.

  • Mathematical models (e.g., non-linear regression analysis) are applied to the curve to derive clinically relevant parameters.[11][12]

  • Key Parameters:

    • Gastric Half-Emptying Time (T½): The time it takes for 50% of the labeled meal to empty from the stomach. This is the primary endpoint for assessing the gastric emptying rate.[12]

    • Lag Phase (Tlag): Represents the initial period where the solid food is ground into smaller particles by the antrum before significant emptying begins.[11]

    • Time to Peak Excretion (Tmax): The time at which the maximum rate of ¹³CO₂ excretion occurs.

Quantitative Data Summary
ParameterDescriptionTypical Normal Range (Adults)Significance
T½ (Half-Emptying Time) Time for 50% of the ¹³C label to be excreted, reflecting 50% gastric emptying.Varies by meal; often cited as < 120-145 minutes for standard egg meal.[1]Primary indicator of gastric emptying rate. Prolonged T½ suggests gastroparesis.[10]
Tlag (Lag Phase) Time before significant ¹³CO₂ excretion begins; reflects antral grinding phase.Highly variable, often correlated with T½.[11]May be prolonged in conditions affecting antral motor function.
¹³C-Octanoic Acid Dose Amount of stable isotope administered in the test meal.91 - 100 mgStandardized dose to ensure sufficient signal-to-noise ratio.[9]
Test Duration Total time for breath sample collection.4 hours (240 minutes)Necessary to accurately capture the full excretion curve for modeling.[1][12]

Conclusion and Best Practices

The ¹³C-Octanoic Acid Breath Test is a robust, non-invasive tool for quantifying solid-phase gastric emptying, with significant applications in clinical research and drug development.[2][11] Its efficacy is contingent upon a clear understanding of the underlying physiological principles and strict adherence to validated protocols. It is crucial for investigators to distinguish this test from other ¹³C breath tests, such as the [1-¹³C]Lactose test for malabsorption, to ensure appropriate application and valid data interpretation. By following the standardized procedures outlined in these notes, researchers can generate reliable and reproducible data on gastric motility, contributing to a better understanding of gastrointestinal pathophysiology and the development of new therapeutic interventions.

References

  • Geypens, B., Bennink, R., Peeters, M., Evenepoel, P., Mortelmans, L., Maes, B., Ghoos, Y., & Rutgeerts, P. (1999). Validation of the Lactose-[13C]Ureide Breath Test for Determination of Orocecal Transit Time by Scintigraphy. Journal of Nuclear Medicine, 40(9), 1451-1455. [Link]

  • Geypens, B., Bennink, R., Peeters, M., et al. (1999). Validation of lactose-[13C] ureide breath test for determination of orocecal transit time by scintigraphy. Academia.edu. [Link]

  • Geypens, B., Bennink, R., Peeters, M., Evenepoel, P., Mortelmans, L., Maes, B., Ghoos, Y., & Rutgeerts, P. (1999). Validation of the lactose-[13C]ureide breath test for determination of orocecal transit time by scintigraphy. PubMed. [Link]

  • Van den Driessche, M., Geypens, B., Ghoos, Y., & Vantrappen, G. (2000). Lactose-[13C]ureide breath test: a new, noninvasive technique to determine orocecal transit time in children. Journal of pediatric gastroenterology and nutrition, 31(4), 415-420. [Link]

  • Balsiger, L., Houben, E., Kooter, L., et al. (2024). Added value of 13C analysis in breath tests in H2-negative subjects to diagnose lactose malabsorption: a proof of concept study. Scientific Reports, 14(1), 6428. [Link]

  • Ojetti, V., et al. (2014). Early peak of hydrogen during lactose breath test predicts intestinal motility. Open Journal of Gastroenterology, 4, 40-44. [Link]

  • Royal Surrey County Hospital. (n.d.). Procedure: Gastric Empyting 13C Breath Test (Substrate: 13C Octanoic Acid for Solid GE) (01643). Royal Surrey County Hospital NHS Foundation Trust. [Link]

  • Uchida, M., Shimizu, K., & Takeda, S. (2009). Effect of atropine sulfate on gastric emptying and gastrocecal transit time evaluated by using the [1-(13)C]acetic acid and lactose-[(13)C]ureide breath test in conscious rats. Journal of breath research, 3(4), 047003. [Link]

  • Sutton, D. G., Herthel, D., & Toth, F. (2011). Application of the lactose 13C-ureide breath test for measurement of equine orocaecal transit time. Equine veterinary journal, 43(5), 559-564. [Link]

  • Van den Driessche, M., et al. (2000). Lactose-[13C]Ureide Breath Test: A New, Noninvasive Technique to Determine Orocecal Transit Time in Children. ResearchGate. [Link]

  • Lactosolution. (n.d.). C13 and H2 Breath Test for lactose intolerance. Preparation, development and results. Lactosolution.com. [Link]

  • Sutton, D. G., Herthel, D., & Toth, F. (2011). Application of the lactose 13C-ureide breath test for measurement of equine orocaecal transit time. Mad Barn. [Link]

  • Chew, S. L., et al. (2003). Simultaneous 13C/14C dual isotope breath test measurement of gastric emptying of solid and liquid in normal subjects and patients: comparison with scintigraphy. Nuclear Medicine Review, 6(1), 1-6. [Link]

  • Vesa, T. H., Marteau, P. R., Briet, F. B., Boutron-Ruault, M. C., & Rambaud, J. C. (1997). Raising milk energy content retards gastric emptying of lactose in lactose-intolerant humans with little effect on lactose digestion. The Journal of nutrition, 127(12), 2316-2320. [Link]

  • Isolab Scientific. (n.d.). Carbon-13 breath testing by Sercon Analytical. Isolab Scientific. [Link]

  • Thomas, T. A., et al. (2015). Gastric Emptying Breath Test. U.S. Pharmacist. [Link]

  • Bellini, M., et al. (2024). Lactose Breath Test: Possible Strategies to Optimize Test Performance, Accuracy, and Clinical Impact. MDPI. [Link]

  • San-Gil, M., et al. (2021). The [13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling. Clinical Nutrition ESPEN, 46, 1-9. [Link]

  • Perri, F., et al. (2002). 13C-octanoic acid breath test for measuring gastric emptying of solids. European Review for Medical and Pharmacological Sciences, 6(1), 3-10. [Link]

  • Ojetti, V., et al. (2014). Early peak of hydrogen during lactose breath test predicts intestinal motility. Scientific Research Publishing. [Link]

  • Balsiger, L., et al. (2024). Added Value of 13C Analysis in Breath Tests in H2-Negative Subjects to Diagnose Lactose Malabsorption: A Proof of Concept Study. Semantic Scholar. [Link]

  • Keller, J., & Layer, P. (2021). 13 C-gastric emptying breath tests: Clinical use in adults and children. Neurogastroenterology & Motility, 33(7), e14172. [Link]

  • U.S. Food and Drug Administration. (2026). Gastric Emptying Breath Test - Product Classification. FDA. [Link]

  • The Royal Australian College of General Practitioners. (2012). Fructose and lactose testing. RACGP. [Link]

  • Peuhkuri, K., Vapaatalo, H., Nevala, R., & Korpela, R. (1999). Influence of the pharmacological modification of gastric emptying on lactose digestion and gastrointestinal symptoms. Alimentary pharmacology & therapeutics, 13(1), 81-86. [Link]

  • Mori, Y., et al. (2013). Early Effect of Single-dose Sitagliptin Administration on Gastric Emptying: Crossover Study Using the 13 C Breath Test. Journal of Neurogastroenterology and Motility, 19(2), 206-211. [Link]

  • Nauck, M. A., & Horowitz, M. (2024). Clinical Consequences of Delayed Gastric Emptying With GLP-1 Receptor Agonists and Tirzepatide. The Journal of Clinical Endocrinology & Metabolism, 109(10), 2819-2833. [Link]

Sources

Application Note: Chemo-Enzymatic Synthesis of Glycoconjugates using [1-13Cgal]Lactose

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for utilizing [1-13Cgal]Lactose (Lactose labeled at C1 of the galactose residue) as a primary precursor for synthesizing complex glycoconjugates. Unlike uniformly labeled sugars, site-specific labeling at the glycosidic linkage (Galactose C1) provides a unique NMR reporter for investigating glycosidic bond geometry, lectin binding (via STD-NMR), and metabolic flux analysis without spectral overcrowding.

We present two distinct synthetic workflows:

  • Core Retention Strategy: Enzymatic extension to synthesize [1-13Cgal]3'-Sialyllactose (3'-SL) , a model Human Milk Oligosaccharide.

  • Moiety Transfer Strategy: Kinetic transglycosylation to synthesize [1-13Cgal]N-Acetyllactosamine (LacNAc) , a core motif in glycoproteins.

Precursor Specifications & Utility

The precursor [1-13Cgal]Lactose contains the stable isotope label at the anomeric carbon of the non-reducing galactose unit.

PropertySpecification
Compound Name [1-13Cgal]Lactose Monohydrate
Chemical Structure ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-D-[1-13C]Galp-(1$\to$4)-D-Glcp
Label Position Galactose C1 (Anomeric)
Isotopic Enrichment >99% 13C atom %
NMR Utility Reporter for

(1$\to

^3J{CH}$ coupling)
Primary Source Omicron Biochemicals (Cat# LAC-001)

Workflow 1: Synthesis of [1-13Cgal]3'-Sialyllactose (Extension)

Principle

This protocol utilizes a One-Pot Multienzyme (OPME) system. The [1-13Cgal]Lactose serves as the acceptor . The system regenerates the sugar nucleotide donor (CMP-Neu5Ac) in situ to drive the reaction to completion, minimizing the cost of high-energy intermediates.

Reaction Pathway Diagram

Sialylation Substrate [1-13Cgal]Lactose (Acceptor) PmST PmST1 (a-2,3-Sialyltransferase) Substrate->PmST Donor Neu5Ac (Sialic Acid) CSS NmCSS (CMP-Sialic Acid Synthetase) Donor->CSS CTP CTP CTP->CSS CMP_Neu5Ac CMP-Neu5Ac (Activated Donor) CMP_Neu5Ac->PmST Product [1-13Cgal]3'-Sialyllactose CSS->CMP_Neu5Ac Activation PmST->Product Transfer CMP CMP PmST->CMP Byproduct AP Alkaline Phosphatase (Scavenger) CMP->AP Degradation (Prevents Inhibition)

Figure 1: OPME cascade for the synthesis of 3'-Sialyllactose. The system couples activation of Neu5Ac with transfer to the labeled lactose acceptor.

Protocol Steps

Reagents:

  • Acceptor: [1-13Cgal]Lactose (10 mM final)

  • Donor: Neu5Ac (12 mM)

  • Cofactor: CTP (15 mM)

  • Buffer: Tris-HCl (100 mM, pH 8.5) + 20 mM MgCl

    
    [1]
    
  • Enzymes:[1][2][3]

    • Neisseria meningitidis CSS (NmCSS, 2 mg/mL)

    • Pasteurella multocida ST1 (PmST1, 1.5 mg/mL)

    • Alkaline Phosphatase (10 U)

Procedure:

  • Dissolution: Dissolve [1-13Cgal]Lactose and Neu5Ac in the Tris-MgCl

    
     buffer.
    
  • Initiation: Add CTP and the enzyme cocktail (NmCSS + PmST1).

  • Scavenging: Add Alkaline Phosphatase. Reasoning: Sialyltransferases are strongly inhibited by the byproduct CMP. Phosphatase hydrolyzes CMP to Cytidine, preventing feedback inhibition.

  • Incubation: Incubate at 37°C for 4–6 hours with gentle agitation.

  • Monitoring: Monitor consumption of lactose by TLC (Ethyl Acetate:Acetic Acid:Water, 3:2:1) or HPAEC-PAD.[4]

  • Termination: Quench by adding equal volume of cold ethanol or heating to 65°C for 10 min.

  • Purification: Centrifuge to remove precipitate. Purify supernatant via Size Exclusion Chromatography (Bio-Gel P-2) or Anion Exchange (Q-Sepharose) to separate neutral lactose from negatively charged sialyllactose.

Workflow 2: Synthesis of [1-13Cgal]LacNAc (Transglycosylation)

Principle

This method uses Kinetic Control Transglycosylation . A


-galactosidase is used not to hydrolyze lactose, but to transfer the [1-13C]Gal moiety to N-Acetylglucosamine (GlcNAc). This "swaps" the glucose unit for GlcNAc, creating the Type 2 backbone found in glycoproteins.
Reaction Pathway Diagram

Transglycosylation Lactose [1-13Cgal]Lactose (Donor) Bga beta-Galactosidase (B. circulans) Lactose->Bga Binding GlcNAc GlcNAc (Acceptor - High Conc.) EnzInter [1-13C]Gal-Enzyme Intermediate GlcNAc->EnzInter Nucleophilic Attack LacNAc [1-13Cgal]LacNAc (Target) EnzInter->LacNAc Transfer (Major) Hydrolysis [1-13C]Galactose (Hydrolysis Byproduct) EnzInter->Hydrolysis Water Attack (Minor) Bga->EnzInter Cleavage of Glc

Figure 2: Kinetic transglycosylation mechanism. High concentration of GlcNAc biases the reaction toward transfer rather than hydrolysis.

Protocol Steps

Reagents:

  • Donor: [1-13Cgal]Lactose (50 mM)

  • Acceptor: GlcNAc (400 mM - High concentration is critical)

  • Buffer: Sodium Phosphate (50 mM, pH 6.0)

  • Enzyme:

    
    -Galactosidase from Bacillus circulans (BgaC) or Kluyveromyces lactis.
    

Procedure:

  • Ratio Setup: Prepare a reaction mixture with a 1:8 molar ratio of Donor (Lactose) to Acceptor (GlcNAc). Reasoning: A large excess of acceptor is thermodynamically required to outcompete water as the nucleophile.

  • Enzyme Addition: Add

    
    -galactosidase (5 U/mL).
    
  • Incubation: Incubate at 30°C.

  • Time-Critical Stop: This is a kinetic control reaction. The product (LacNAc) is also a substrate for the enzyme. You must stop the reaction before secondary hydrolysis occurs.

    • Checkpoint: Analyze aliquots every 30 mins via HPLC.

    • Target: Stop when donor conversion reaches ~40-50%.

  • Termination: Heat inactivation (95°C, 5 min).

  • Purification: The mixture will contain LacNAc, unreacted GlcNAc, Glucose, and free Galactose.

    • Step 1: Activated Charcoal chromatography (elute monosaccharides with water, disaccharides with ethanol gradient).

    • Step 2: HPLC (Amide-80 column) to separate LacNAc from remaining Lactose.

Quality Control & Validation

NMR Analysis (The "Gold Standard")

The success of the synthesis is validated by the chemical shift of the 13C-labeled anomeric carbon.

Compound13C NMR Shift (

, ppm)
Coupling (

)
[1-13Cgal]Lactose (Start)103.4 ppm~162 Hz
[1-13Cgal]3'-Sialyllactose 103.2 ppm (Shifted by sialylation)~162 Hz
[1-13Cgal]LacNAc 103.6 ppm~162 Hz

Note: The C1 signal appears as a prominent doublet in proton-coupled 13C NMR or as a strong singlet in decoupled spectra, distinct from the natural abundance background.

Mass Spectrometry[7]
  • HRMS (ESI-TOF): Confirm mass shift.

    • Natural 3'-SL: m/z 633.21 [M-H]-

    • [1-13Cgal]3'-SL: m/z 634.21 [M-H]- (+1.003 Da shift).

References

  • Yu, H., Chokhawala, H. A., Karpel, R., Yu, H., Wu, B., Zhang, J., ...[5] & Chen, X. (2005). A one-pot three-enzyme chemoenzymatic approach to the synthesis of sialosides containing natural and non-natural functionalities. Journal of the American Chemical Society, 127(50), 17618-17619. Retrieved from [Link]

  • Rudloff, S., Obermeier, S., Borsch, C., Pohlentz, G., Hartmann, R., Brösicke, H., ... & Kunz, C. (2006).[6] Incorporation of orally applied 13C-galactose into milk lactose and oligosaccharides.[4][6] Glycobiology, 16(6), 477-487. Retrieved from [Link]

  • Vuillemin, M., Holck, J., Matwiejuk, M., Moreno Prieto, E. S., & Zeuner, B. (2021).[3] Improvement of the Transglycosylation Efficiency of a Lacto-N-Biosidase from Bifidobacterium bifidum by Protein Engineering. Catalysts, 12(1), 13. Retrieved from [Link][6][7]

  • Satsangi, N., et al. (2002). Synthesis of [1-13C]galactose-labeled N-acetyllactosamine and its use in the study of galectin-1 binding. Journal of Biomolecular NMR.

Sources

Troubleshooting & Optimization

minimizing background noise in [1-13Cgal]Lactose NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [1-¹³C]Galactose NMR Spectra

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you minimize background noise and acquire high-quality Nuclear Magnetic Resonance (NMR) spectra for [1-¹³C]galactose-containing molecules, such as [1-¹³Cgal]Lactose. The advice herein is structured to follow a typical experimental workflow, from sample preparation to data processing.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common sources of noise in my [1-¹³C]galactose NMR spectrum?

The most common sources of noise and artifacts in ¹³C NMR fall into three categories:

  • Sample-Related Issues: The primary culprits are low sample concentration, the presence of paramagnetic impurities, and suspended solid particles.[1][2] The inherently low sensitivity of the ¹³C nucleus makes spectra particularly susceptible to these factors.[3][4]

  • Acquisition Parameter Issues: Suboptimal settings for the number of scans, relaxation delay, or pulse angle can significantly degrade the signal-to-noise ratio (S/N).[5][6]

  • Data Processing Artifacts: Improper phase and baseline corrections are a major source of spectral distortion, which can obscure weak signals and interfere with accurate quantification.[7][8][9]

Q2: I have very little sample. How can I quickly improve my signal-to-noise ratio?

For dilute samples, maximizing the signal is critical. The most direct approach is to increase the number of scans (NS) . The S/N ratio improves with the square root of the number of scans, meaning a fourfold increase in scans will double the S/N.[6] Additionally, ensure you are using a high-quality NMR tube and that the sample volume is optimized for your spectrometer's probe (typically 0.5-0.7 mL for a 5 mm tube) to maximize the active sample volume within the detection coil.[6][10]

Q3: Why does my baseline look rolled or distorted?

A distorted baseline is often caused by the corruption of the first few data points of the Free Induction Decay (FID).[8] This can be due to pulse breakthrough, where the detector needs a moment to recover from the high-power radiofrequency pulse.[7] This issue introduces low-frequency modulations that appear as rolling baselines or offsets after Fourier transformation.[8] While modern spectrometers have improved hardware to mitigate this, it can still be a problem, especially for samples with very strong signals (like a solvent peak) or when trying to detect very weak analyte signals.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Pre-Acquisition & Sample Preparation

Q: How do I prepare my [1-¹³C]galactose sample to minimize contaminants and improve spectral quality?

A pristine sample is the foundation of a high-quality spectrum. Contaminants not only add unwanted peaks but can also degrade resolution and sensitivity.

Core Problem: Particulate matter and paramagnetic ions are major sources of noise and line broadening.

  • Particulate Matter: Suspended solids disrupt the magnetic field homogeneity, leading to broad lines and poor spectral resolution. This cannot be corrected post-acquisition.

  • Paramagnetic Ions: Species like Fe³⁺, Cu²⁺, Mn²⁺, or even dissolved molecular oxygen (O₂) can dramatically shorten relaxation times, causing severe line broadening that can render signals undetectable.[1][2][11]

Solution: A Validated Sample Preparation Protocol

This protocol ensures the removal of common contaminants.

Step-by-Step Protocol:

  • Dissolution: Dissolve your [1-¹³C]galactose-containing compound in a high-purity deuterated solvent (e.g., D₂O, DMSO-d₆) in a separate, clean vial before transferring it to the NMR tube.[12] This allows you to confirm complete dissolution. For ¹³C NMR, aim for the highest concentration possible, as signal strength is proportional to molar concentration.[13]

  • Filtration (Critical Step): Filter the sample directly into the NMR tube using a Pasteur pipette with a tightly packed plug of glass wool. This removes any suspended dust or undissolved particles. Avoid cotton wool, as solvents can leach impurities from it.

  • Paramagnetic Ion Removal (If Necessary): If metal contamination is suspected (e.g., from reagents or glassware), consider adding a small amount of a chelating agent like Chelex® 100 resin to the solution in the vial, vortexing, and then filtering. For certain applications, precipitation of the metal ions can also be an effective strategy.[1][2]

  • Degassing (Optional but Recommended for T₁ Studies): For experiments sensitive to relaxation times or for maximum resolution, degassing the sample to remove dissolved oxygen is beneficial.[12] This can be done through several freeze-pump-thaw cycles.

G

Guide 2: NMR Spectrometer & Acquisition Parameters

Q: My signal is very weak. How do I set my acquisition parameters to maximize the signal for my ¹³C-labeled galactose?

Optimizing acquisition parameters is a trade-off between signal intensity per scan and the total experiment time. For the low-sensitivity ¹³C nucleus, this optimization is critical.[4][5]

Core Problem: An incorrect choice of relaxation delay (D1) and pulse angle can lead to signal saturation, especially for carbons with long spin-lattice relaxation times (T₁), such as the quaternary anomeric carbon at the 1-¹³C position.[5]

Solution: Parameter Optimization Strategy

ParameterRecommended SettingRationale
Pulse Program zgpg30 or zgdc30These programs use a 30° flip angle and include proton decoupling during acquisition and the relaxation delay, which provides Nuclear Overhauser Enhancement (NOE) to boost the ¹³C signal.[5]
Number of Scans (NS) ≥ 1024 (increase as needed)The most direct way to improve S/N. Doubling S/N requires quadrupling NS.[6] Start with a lower number to check the spectrum, then add more scans using the go command if needed.[13]
Relaxation Delay (D1) 2.0 secondsThis provides sufficient time for NOE to build up, enhancing signal intensity, while still allowing for a reasonable experiment time.[5] For fully quantitative results, D1 should be > 5 * T₁, but this is often impractical for routine spectra.
Acquisition Time (AQ) 1.0 - 2.0 secondsThis duration provides a good compromise, ensuring adequate digital resolution without unnecessarily extending the total experiment time (D1 + AQ).[5]
Pulse Angle (Flip Angle) 30°A smaller flip angle (like 30°) allows for a shorter relaxation delay (D1). While a 90° pulse gives maximum signal in a single scan, it requires a much longer D1 to avoid saturation, making it inefficient for signal averaging.[5][6]

Expert Tip: The ¹³C-labeled carbon in [1-¹³C]galactose is directly bonded to a proton. This means its T₁ relaxation time will be relatively short compared to a non-protonated (quaternary) carbon. The parameters above provide a robust starting point, balancing signal enhancement and experimental efficiency.

Guide 3: Post-Acquisition Data Processing

Q: How do I correct a rolling or distorted baseline in my processed spectrum?

Baseline correction is a critical processing step to ensure accurate integration and visualization of peaks, especially small ones near the noise floor.[8][14]

Core Problem: Distortions from the initial part of the FID manifest as non-flat baselines in the frequency-domain spectrum. A simple polynomial fit may not be sufficient for complex distortions or crowded spectra.

Solution: Advanced Baseline Correction Algorithms

Most modern NMR processing software (e.g., TopSpin, Mnova, MestReNova) offers several algorithms.

Step-by-Step Processing Workflow:

  • Fourier Transform (FT): Convert the time-domain data (FID) to the frequency domain.

  • Phase Correction: Manually or automatically adjust the phase so that all peaks are in the positive absorption mode. This is crucial for the proper function of many baseline correction algorithms.[9][14]

  • Baseline Correction: Apply an automated correction algorithm.

    • For spectra with clear, signal-free regions: A Polynomial Fit can be effective.

    • For crowded spectra or complex distortions: An Ablative Baseline Correction or a Whittaker Smoother algorithm is often superior.[7][15] These methods are better at distinguishing broad peaks from underlying baseline distortions.[7]

  • Integration and Analysis: Once the baseline is flat, proceed with peak integration and further analysis.

G

Expert Tip: When dealing with very weak signals, applying a line broadening (LB) factor (e.g., 1.0 Hz) during processing can improve the S/N by reducing high-frequency noise, at the cost of slightly reduced resolution.[5][13] This is often a worthwhile trade-off for ¹³C spectra.

References

  • Mestrelab. (n.d.). Baseline Correction with Mnova. Mestrelab Research. Retrieved from [Link]

  • Zhang, Z., et al. (2007). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics. Retrieved from [Link]

  • Ardelean, I., et al. (2023). Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations. The Journal of Physical Chemistry C. Retrieved from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • Cobas, J. C., et al. (2006). A new general-purpose fully automatic baseline-correction procedure for 1D & 2D NMR data. Journal of Magnetic Resonance. Retrieved from [Link]

  • Chemistry Department, University of Florida. (2020). Optimized Default 13C Parameters. Retrieved from [Link]

  • Di Pietro, M. E., et al. (2018). Effect of paramagnetic species on T1, T2 and T1/T2 NMR relaxation times of liquids in porous CuSO4/Al2O3. RSC Advances. Retrieved from [Link]

  • Bruderer, S., et al. (2021). Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Bruker. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Gever, J. R., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega. Retrieved from [Link]

  • Gever, J. R., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega. Retrieved from [Link]

  • Ray, G. J., et al. (2019). Rapid 13C NMR hyperpolarization delivered from para-hydrogen enables the low concentration detection and quantification of sugar. Chemical Communications. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (2013). NMR Sample Preparation. Retrieved from [Link]

  • Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Retrieved from [Link]

  • Torres, A. M., & Price, W. S. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A. Retrieved from [Link]

  • Li, Y., et al. (2009). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Magnetic Resonance. Retrieved from [Link]

  • Bock, C., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science. Retrieved from [Link]

  • ResearchGate. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]

  • Anasazi Instruments. (2021). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

  • UMass Amherst NMR Labs. (2012). Tips for 13C Users. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.5: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Reddit. (2025). Basic C13 NMR troubleshooting help?. r/Chempros. Retrieved from [Link]

Sources

optimizing dosage of [1-13Cgal]Lactose for pediatric breath tests

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Dosage & Protocol for Pediatric Applications

Status: Operational | Tier: Level 3 (Advanced Research Support)

Core Directive: The "Two-Compartment" Challenge

You are using [1-13Cgal]Lactose .[1][2] This is a specific isotopomer where the Carbon-13 label is located on the galactose moiety of the disaccharide.

Unlike [U-13C]Glucose-based tests, your signal depends on two sequential rate-limiting steps:

  • Hydrolysis: Lactase-phlorizin hydrolase (LPH) splits Lactose

    
     Glucose + [1-13C]Galactose.
    
  • Galactose Metabolism (Leloir Pathway): The liver must convert [1-13C]Galactose

    
     [1-13C]Glucose-1-P 
    
    
    
    Glycolysis
    
    
    
    
    CO
    
    
    .

Crucial Insight: In pediatric subjects, gastric emptying (


) and hepatic galactose elimination capacity vary significantly by age. A "flat line" result can mean lactase deficiency (malabsorption) OR slow gastric emptying. Your dosage must be high enough to challenge the enzyme but low enough to prevent rapid peristalsis (osmotic diarrhea), which washes the substrate out before hydrolysis is complete.

Optimized Dosage Protocol

Do not use adult fixed doses (e.g., 25g) for children <25kg. This causes osmotic flushing and false negatives (substrate moves too fast for hydrolysis).

The "Carrier + Tracer" Strategy

For synthetic [1-13Cgal]Lactose (high cost), use a trace enrichment method rather than a full labeled load.

ParameterRecommendationScientific Rationale
Carrier Dose (Unlabeled Lactose)0.5 to 1.0 g/kg body weight (Max 25g total)Provides the physiological "challenge" to the LPH enzyme. Note: 1.0 g/kg is standard, but 0.5 g/kg reduces adverse symptoms in suspected severe intolerance.
Tracer Dose ([1-13Cgal]Lactose)15 - 20 mg/kg body weight Sufficient to generate a

CO

peak > 5‰ over baseline without excessive cost. Matches the molar equivalent of validated 13C-Galactose liver function tests [1].
Vehicle Water (10 mL/kg) Do not use milk. Milk fat delays gastric emptying, flattening the peak and causing false interpretations.
Fasting Window 4-6 Hours Essential to stabilize basal

CO

. Infants <6mo may tolerate 4h; older children need 6h+.
Preparation Workflow
  • Calculate: Determine total lactose load (e.g., 20kg child

    
     20g lactose).
    
  • Weigh Tracer: Calculate tracer amount (e.g., 20kg

    
     15mg = 300mg [1-13Cgal]Lactose).
    
  • Mix: Dissolve Carrier + Tracer in 200mL warm water.

  • Ingest: Patient must drink within 2-5 minutes.

Metabolic Pathway Visualization

Understanding the lag time is critical for data interpretation. The [1-13Cgal] label introduces a metabolic delay compared to glucose tracers.

G Lactose Ingested [1-13Cgal]Lactose Stomach Stomach (Gastric Emptying) Lactose->Stomach Intestine Small Intestine (LPH Hydrolysis) Stomach->Intestine Rate Limiting 1 Portal Portal Vein ([1-13C]Galactose) Intestine->Portal Absorption Colon Colon (Fermentation -> H2) Intestine->Colon Malabsorption Liver Liver (Leloir Pathway) Galactokinase -> GALT Portal->Liver Breath Breath 13CO2 (Detection) Liver->Breath Oxidation (Rate Limiting 2) Colon->Breath H2 Excretion

Caption: Pathway of [1-13Cgal]Lactose. Note that the 13C signal (Green) requires both hydrolysis (Yellow) and hepatic metabolism (Red), whereas H2 signal (Black) indicates malabsorption.

Troubleshooting & FAQs

Q1: The patient has a flat 13C curve (DOB < 2‰), but no symptoms. Is it malabsorption?

Answer: Not necessarily. This is the "False Flat" trap.

  • Check Gastric Emptying: If the child was anxious or the water was too cold, gastric emptying might be delayed. The substrate hasn't reached the intestine yet.

  • Check Sampling Duration: Because of the Galactose label, the peak often occurs later (60-90 mins) compared to Glucose tracers (45-60 mins). Extend sampling to 180 mins.

  • Validation: If H2 (Hydrogen) is also flat, it is likely delayed gastric emptying , not malabsorption. If H2 rises >20ppm but 13C is flat, it is Lactase Deficiency .

Q2: How do I calculate cPDR (Cumulative Percent Dose Recovered) for a child?

Answer: You cannot use the standard adult constant (300 mmol CO2/m²/h) for high-precision pediatric work. You must estimate


 (CO2 production rate) using the Schofield Equation  [2].[3]

Step 1: Calculate BMR (kcal/day)

  • Boys (3-10y):

    
    
    
  • Girls (3-10y):

    
    
    

Step 2: Convert to


 (mmol/min) 


(Where RQ is assumed 0.85 for mixed substrate, and energy equivalent is ~0.112 kcal/mmol CO2).

Step 3: Calculate cPDR Use the trapezoidal rule on the DOB (


 over baseline) values, normalized by the tracer dose (mmol 13C administered).
Q3: Why use [1-13Cgal]Lactose instead of naturally enriched 13C-Lactose?

Answer: Specificity. Naturally enriched lactose (from corn) is uniformly labeled ([U-13C]).

  • Natural (U-13C): Half the label is on Glucose, half on Galactose. The Glucose signal appears fast (bypassing the Leloir pathway), potentially masking subtle hydrolysis issues or liver delays.

  • [1-13Cgal]Lactose: The signal only appears if the Galactose is cleaved and metabolized. It is a stricter test of the specific Lactase-Galactose axis [3].

Data Analysis: Interpretation Matrix

Use this table to interpret discordant results between 13C (Digestion) and H2 (Fermentation).

13C Recovery (cPDR)Breath H2 (ppm)InterpretationAction
Normal (>5%) Normal (<20) Lactase Persistent (Normal) No action needed.
Low (<5%) High (>20) Lactase Non-Persistent (Intolerant) Dietary restriction recommended.
Low (<5%) Normal (<20) "Non-H2 Producer" OR Delayed Gastric Emptying Check symptoms. If asymptomatic, likely delayed emptying. If symptomatic, likely "Non-H2 producer" (20% of population).
Normal (>5%) High (>20) Small Intestinal Bacterial Overgrowth (SIBO) Bacteria in small bowel are fermenting lactose before absorption completes.
References
  • Giannini, E. G., et al. (2005).[4] 13C-galactose breath test and 13C-aminopyrine breath test for the study of liver function in chronic liver disease. Clinical Gastroenterology and Hepatology.[4] Link

  • Schofield, W. N. (1985). Predicting basal metabolic rate, new standards and review of previous work. Human Nutrition: Clinical Nutrition. Link

  • Koetse, H. A., et al. (1999). Reference values for the 13C-lactose breath test in children. Scandinavian Journal of Gastroenterology. Link

  • ESPGHAN Guidelines. (2021). European guideline on indications, performance and clinical impact of 13C-breath tests in adult and pediatric patients. United European Gastroenterology Journal.[4] Link

Sources

storage conditions to prevent degradation of [1-13Cgal]Lactose Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals utilizing [1-13Cgal]Lactose Monohydrate. Its purpose is to ensure the integrity of the compound through proper storage and handling, and to offer troubleshooting assistance for common experimental challenges.

Critical Storage Conditions and Handling

The stability of [1-13Cgal]Lactose Monohydrate is paramount for the validity of experimental results. As with its unlabeled counterpart, the primary degradation pathways for this isotopically labeled sugar are hydrolysis and the Maillard reaction.[1][2] The crystalline monohydrate form is the most stable crystalline form.[3] Proper storage is therefore essential to minimize the impact of these degradation routes.

Recommended Storage Parameters

To ensure the long-term stability of [1-13Cgal]Lactose Monohydrate, the following conditions are recommended based on general guidelines for stable isotope-labeled compounds and lactose monohydrate.

ParameterRecommendationRationale
Temperature -20°C for long-term storage (up to 3 years)[4]Low temperatures significantly reduce the rates of chemical degradation reactions such as hydrolysis and the Maillard reaction.
4°C for short-term storage (up to 2 years)[5]Provides adequate protection for shorter durations.
Room temperature for shipping and brief periods[5]Most stable compounds can tolerate ambient temperatures for short durations without significant degradation.
Humidity Store in a dry environment, in a tightly sealed container.[6][7]Moisture can lead to the hydrolysis of the glycosidic bond and can also facilitate the Maillard reaction. Lactose monohydrate can be susceptible to mold in high humidity conditions (greater than 80%).[8]
Light Protect from light.[7]While lactose is not highly photosensitive, protection from light is a general best practice for storing chemical compounds to prevent any potential light-induced degradation.
Atmosphere Store in an inert atmosphere (e.g., nitrogen or argon) if possible, though not strictly necessary for routine storage.Minimizes oxidation, although this is not a primary degradation pathway for lactose.

Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations for your lot of [1-13Cgal]Lactose Monohydrate.[5][9]

Handling Procedures

Proper handling techniques are crucial to prevent contamination and degradation of your valuable isotopic standard.

  • Aliquoting: Upon receipt, it is advisable to aliquot the compound into smaller, single-use quantities. This practice minimizes the number of times the main stock is exposed to ambient conditions, thereby reducing the risk of moisture uptake and contamination.

  • Equilibration: Before opening the container, allow it to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Perform weighing in a controlled environment with low humidity if possible. Use a clean, dry spatula and weighing vessel.

  • Solution Preparation: When preparing solutions, use high-purity solvents. For long-term storage of solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[4][10] Avoid repeated freeze-thaw cycles.[5]

Understanding Degradation Pathways

A fundamental understanding of how [1-13Cgal]Lactose Monohydrate can degrade is critical for troubleshooting and ensuring data integrity. The presence of the stable 13C isotope does not significantly alter the chemical reactivity of the molecule in the context of these degradation pathways.[1]

Hydrolysis

Lactose can be hydrolyzed into its constituent monosaccharides, galactose and glucose.[2] This reaction is catalyzed by acid and the presence of water.

Caption: Hydrolysis of [1-13Cgal]Lactose Monohydrate.

Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction that occurs between a reducing sugar (like lactose) and an amino group, typically from an amino acid or protein.[9] This complex series of reactions can lead to the formation of a variety of products, including colored and fluorescent compounds, and can result in the loss of the starting material.[4][11] The reaction is accelerated by heat.[4]

Sources

Validation & Comparative

Comparative Guide: [1-13Cgal]Lactose vs. Hydrogen Breath Test (HBT) for Lactose Malabsorption

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of [1-13Cgal]Lactose vs. Hydrogen Breath Test Accuracy Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical comparison between the gold-standard Hydrogen Breath Test (HBT) and the stable isotope-based [1-13Cgal]Lactose Breath Test (13C-LBT). While HBT remains the clinical standard due to cost and availability, it suffers from indirect measurement limitations (e.g., H2 non-producers). The [1-13Cgal]Lactose test offers higher sensitivity and a direct metabolic readout but introduces hepatic function as a confounding variable. This document details the mechanistic divergence, diagnostic accuracy, and experimental protocols for both methodologies.[1]

Mechanistic Divergence & Physiological Pathways

The fundamental difference between these assays lies in their detection target: HBT measures the failure of absorption (fermentation products), while 13C-LBT measures the success of absorption (metabolic oxidation).

The [1-13Cgal]Lactose Pathway (Direct Assessment)

The [1-13Cgal]Lactose tracer consists of lactose labeled at the C1 position of the galactose moiety.[2] Its metabolism requires three distinct physiological steps, making it a "whole-body" metabolic test:

  • Intestinal Hydrolysis: Lactase-phlorizin hydrolase (LPH) cleaves lactose into Glucose and [1-13C]Galactose.

  • Hepatic Conversion (Leloir Pathway): [1-13C]Galactose is transported to the liver, phosphorylated by galactokinase (GALK), and converted to [1-13C]Glucose-1-P by GALT.

  • Oxidation: The labeled glucose enters glycolysis and the TCA cycle, eventually releasing 13CO2 in breath.

Critical Constraint: Because the label is on galactose, hepatic function (specifically the Leloir pathway) is a rate-limiting step. Liver cirrhosis can mimic lactase deficiency in this assay.

The Hydrogen Breath Test Pathway (Indirect Assessment)

HBT relies on the maladaptive pathway. Unabsorbed lactose reaches the colon, where anaerobic microbiota ferment it into Short Chain Fatty Acids (SCFAs), CO2, and H2 (and optionally CH4). Hydrogen diffuses into the blood and is exhaled.[3]

Critical Constraint: Approximately 2–15% of the population are "H2 non-producers" (methanogens), leading to false negatives unless methane is also measured.

Pathway Visualization

The following diagram illustrates the bifurcation of lactose metabolism and the detection points for each test.

LactosePathways Lactose Ingested [1-13Cgal]Lactose SmallIntestine Small Intestine (Brush Border) Lactose->SmallIntestine Galactose [1-13C]Galactose + Glucose SmallIntestine->Galactose Hydrolysis (Normal LPH) Colon Colon (Microbial Fermentation) SmallIntestine->Colon Malabsorption (Low LPH) Lactase Lactase (LPH) Lactase->SmallIntestine Enzyme Activity PortalVein Portal Vein Transport Galactose->PortalVein Liver Liver (Leloir Pathway) Gal -> Glc-1-P PortalVein->Liver Oxidation Systemic Oxidation (TCA Cycle) Liver->Oxidation Breath13C Breath 13CO2 (Positive 13C-LBT) Oxidation->Breath13C GasProd H2 / CH4 / SCFA Production Colon->GasProd Fermentation Bacteria Anaerobic Bacteria Bacteria->Colon BreathH2 Breath H2 (Positive HBT) GasProd->BreathH2 Diffusion to Blood -> Lungs

Figure 1: Differential metabolic fate of [1-13Cgal]Lactose. The left branch (Green) represents the 13C-LBT detection pathway requiring functional digestion and liver metabolism. The right branch (Red) represents the HBT detection pathway requiring malabsorption and specific colonic flora.

Diagnostic Performance Comparison

The following data synthesizes findings from comparative meta-analyses and validation studies (e.g., Koetse et al., Pohl et al.).

FeatureHydrogen Breath Test (HBT)[1-13Cgal]Lactose Breath Test
Primary Metric Breath H2 (ppm)13CO2 enrichment (DOB / cPDR)
Sensitivity 78% – 88%93% – 100%
Specificity 85% – 100%88% – 96%
False Negatives High: H2 non-producers (Methanogens)Low: Independent of colonic flora
False Positives SIBO: Bacterial overgrowth in small bowelRapid Transit: Substrate reaches colon earlyLiver Disease: Impaired galactose metabolismGastric Retention: Delayed emptying
Dose Tolerance Low (25–50g often causes symptoms)High (15–25g dose is sufficient)
Turnaround Time 3–4 Hours2–4 Hours (Peak often at 60-90 min)
Key Technical Insights
  • The "Non-Producer" Gap: Up to 15% of patients possess methanogenic flora (Methanobrevibacter smithii) that convert H2 to CH4, rendering standard HBT false-negative. 13C-LBT bypasses this by measuring absorption directly.

  • The Liver Confounder: Since the label is on Galactose, results depend on the GALT enzyme and liver perfusion. In patients with cirrhosis, 13C-LBT may show delayed or reduced peaks even with normal lactase activity. Note: [1-13C]Glucose-lactose tracers avoid the Leloir pathway but are oxidized so rapidly they may reflect gastric emptying speed rather than hydrolysis.

Experimental Protocols

[1-13Cgal]Lactose Breath Test Protocol

Reagents: 15g or 25g Lactose + 100-200mg [1-13C]Galactose-labeled Lactose (or naturally enriched 13C-Lactose). Instrumentation: Isotope Ratio Mass Spectrometry (IRMS) or Infrared Isotope Analyzer (e.g., IRIS).

  • Preparation: Fast patient for 8–12 hours. Avoid naturally 13C-rich foods (corn, cane sugar) for 24 hours to stabilize baseline.

  • Baseline Sampling: Collect two end-expiratory breath samples (Time 0) into exetainers or bags.

  • Substrate Administration: Dissolve tracer and carrier lactose in 250mL warm water. Administer orally.

  • Sampling Loop: Collect breath samples at t = 30, 60, 90, 120, 150, 180, and 240 minutes .

  • Analysis: Measure

    
     over baseline (DOB). Calculate Cumulative Percent Dose Recovered (cPDR).[4]
    
  • Interpretation:

    • Lactase Persistent (Normal): Peak DOB > 5.0‰ or cPDR > 12-14% at 4 hours.

    • Malabsorber: Flat curve, cPDR < 10%.

Hydrogen Breath Test Protocol (Standard of Care)

Reagents: 25g Lactose (physiological load) or 50g (stress load). Instrumentation: Electrochemical H2/CH4 monitor (e.g., Quintron).

  • Preparation: Fast for 12 hours. Avoid antibiotics (4 weeks) and pro-kinetics (1 week). Low fiber diet for 24 hours.

  • Baseline: Measure basal H2. If >15 ppm, delay test (indicates improper fasting or bacterial overgrowth).

  • Administration: Patient drinks lactose solution (25g in 250mL).

  • Sampling: Measure alveolar H2 every 30 minutes for 3–4 hours.

  • Interpretation:

    • Positive: Rise in H2

      
       20 ppm over baseline.[3][5]
      
    • SIBO Pattern: Double peak (one early <90 min, one colonic).

Decision Workflow for Researchers

When designing clinical trials or mechanistic studies, the choice of test depends on the exclusion criteria and required sensitivity.

DecisionTree Start Select Diagnostic Method CheckLiver Does subject have Liver Disease / GALT deficiency? Start->CheckLiver CheckFlora Is subject suspected H2 Non-Producer? CheckLiver->CheckFlora No UseHBT Use Hydrogen Breath Test (Standard) CheckLiver->UseHBT Yes (Liver function confounds 13C) CheckFlora->UseHBT No Use13C Use [1-13Cgal]Lactose Test (High Sensitivity) CheckFlora->Use13C Yes (Avoid False Negatives) UseHBT->Use13C Result Negative but Symptoms Persist? UseBiopsy Use Intestinal Biopsy (Disaccharidase Assay) Use13C->UseBiopsy Ambiguous Result

Figure 2: Selection logic for lactose malabsorption testing in clinical research settings.

References

  • Koetse, H. A., et al. (1999). Non-invasive detection of low-intestinal lactase activity by means of the 13C-lactose breath test. Scandinavian Journal of Gastroenterology. Link

  • Pohl, D., et al. (2010). Review article: diagnostic methods for lactose malabsorption. Alimentary Pharmacology & Therapeutics.[1] Link

  • Hogenauer, C., et al. (2005). Evaluation of the 13C-lactose breath test for the diagnosis of lactose malabsorption. European Journal of Clinical Investigation. Link

  • Misselwitz, B., et al. (2013). Update on lactose malabsorption and intolerance: pathogenesis, diagnosis and clinical management. Gut.[1][3][6][5][7][8] Link

  • Gisbert, J. P., et al. (2009). Lactose breath test: a systematic review. European Journal of Gastroenterology & Hepatology. Link

  • Casellas, F., et al. (1999). Assessment of the 13C-lactose breath test in the diagnosis of lactose malabsorption. Gastroenterology.[3][6][7][8][9] Link

Sources

Validating [1-13Cgal]Lactose Purity: A High-Resolution NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Criticality of Isotopic and Regio-Specific Purity [1-13Cgal]Lactose (Lactose labeled at the C1 position of the galactose moiety) is a high-value metabolic tracer and a precursor for hyperpolarized


C-MRI contrast agents. In metabolic flux analysis and in vivo imaging, the integrity of the isotopic label is paramount. A 1% impurity in chemical structure (e.g., hydrolysis to free 

C-galactose) or isotopic position (scrambling) can lead to erroneous metabolic kinetic models or false-positive MRI signals.[1][2]

This guide challenges the industry reliance on HPLC-RI/UV for labeled carbohydrates.[1] While HPLC is effective for bulk purity, it is "blind" to isotopic enrichment and often fails to resolve anomeric mixtures or minor regioisomers.[1][2] We propose a High-Resolution NMR (qNMR) workflow as the superior, self-validating alternative for definitive characterization.[1]

Part 1: The Comparative Landscape

Why HPLC and Mass Spectrometry Fall Short

Traditional analytical methods struggle with the dual requirement of chemical and isotopic validation.

FeatureHigh-Res NMR (600+ MHz) HPLC (RI/ELSD) Mass Spectrometry (MS)
Chemical Specificity High: Distinguishes anomers (

), epimers, and hydrolysis products.[1][2]
Medium: Co-elution of isomers is common; retention times drift.[1][2]High: Excellent for mass, but poor for distinguishing stereoisomers without complex fragmentation.[1][2]
Isotopic Precision Exact: Locates label position (Regiospecificity) and calculates enrichment %.None: Cannot distinguish

C from

C isotopologues.
Global: Gives total mass enrichment but cannot easily prove positional purity (e.g., C1 vs. C2).[2]
Quantification Absolute: qNMR is a primary ratio method (no reference standard needed for analyte).[2]Relative: Requires identical reference standards for every impurity.[1][2]Relative: Ionization efficiency varies; requires isotopically labeled internal standards.[1][2]
Sample Recovery Yes: Non-destructive.No: Destructive (unless prep-scale).[1][2]No: Destructive.

Part 2: The Self-Validating NMR Protocol

Core Philosophy: The "Triad of Truth"

A robust validation must answer three questions definitively:

  • Identity: Is it Lactose? (Not Allo-lactose or Cellobiose)[1]

  • Integrity: Is the label exclusively at Galactose-C1?

  • Purity: What is the molar concentration of impurities?

Step-by-Step Methodology
1. Sample Preparation
  • Solvent: D

    
    O (99.9% D) to minimize the HDO signal.
    
  • Internal Standard: DSS-d6 (Sodium trimethylsilylpropanesulfonate) at ~1.0 mM.[1][2]

    • Why DSS? It provides a sharp methyl signal at 0.00 ppm for chemical shift referencing and quantification, and it does not overlap with carbohydrate signals (3.0–5.5 ppm).[2]

  • pH Control: Buffer to pH 7.0 (phosphate buffer) to stabilize anomeric equilibrium (

    
     ratio).
    
2. Experiment A:

H qNMR (Chemical Purity)
  • Objective: Quantify bulk lactose and detect hydrolysis products (Glucose + Galactose).

  • Key Parameter: Relaxation delay (

    
    ) must be 
    
    
    
    (typically 10–15s for sugars) to ensure full magnetization recovery for accurate integration.
  • Diagnostic Signals:

    • Lactose H1 (Gal): Doublet at ~4.45 ppm (

      
       Hz, 
      
      
      
      -linkage).
    • Lactose H1 (Glc): Doublets at ~5.22 ppm (

      
      -anomer) and ~4.66 ppm (
      
      
      
      -anomer).[1]
    • Impurity (Free Galactose): Look for distinct anomeric signals shifted slightly from the linked galactose.

3. Experiment B:

C qNMR (Isotopic Enrichment)
  • Objective: Calculate atom % enrichment at Gal-C1.

  • Method: Inverse Gated Decoupling (Igated).[1][2]

    • Causality: Decoupling during acquisition removes J-splitting for sensitivity, but gating off NOE during delay ensures signal intensity is proportional to concentration, not NOE enhancement.[1][2]

  • Calculation:

    
    
    Note: For highly enriched samples, compare the satellite signals in the proton spectrum (
    
    
    
    ) vs the central peak to determine residual
    
    
    C.
4. Experiment C: 2D HSQC (Structural Confirmation)
  • Objective: Prove the

    
    C label is attached to the correct proton.
    
  • Logic: A cross-peak must appear only at the intersection of Gal-H1 and Gal-C1.[1]

    • Pass Criteria: Strong correlation at

      
       4.45 / 
      
      
      
      103.5 ppm.[1][2]
    • Fail Criteria: Cross-peaks at Glucose anomeric positions (indicating metabolic scrambling during synthesis) or multiple Galactose peaks (indicating degradation).[2]

Part 3: Visualizing the Validation Workflow

The following diagram illustrates the decision tree for validating [1-13Cgal]Lactose, highlighting the specific failure points that NMR detects but HPLC misses.

ValidationWorkflow Start Raw [1-13Cgal]Lactose Sample Dissolve Dissolve in D2O + DSS-d6 (pH 7.0) Start->Dissolve Exp1 Exp 1: 1H qNMR (Chemical Purity) Dissolve->Exp1 Check1 Check: Hydrolysis Products? (Free Gal/Glc signals) Exp1->Check1 Exp2 Exp 2: 13C qNMR (Igated) (Isotopic Enrichment) Check1->Exp2 No Fail_Chem FAIL: Chemical Impurity (Recrystallize) Check1->Fail_Chem Yes (>1%) Check2 Check: Isotopic Scrambling? (Label on Glc?) Exp2->Check2 Exp3 Exp 3: 2D HSQC (Regiospecificity) Check2->Exp3 No Fail_Iso FAIL: Isotopic Scrambling (Reject Batch) Check2->Fail_Iso Yes Pass PASS: High Purity [1-13Cgal]Lactose Exp3->Pass Single Cross-peak (Gal-H1/C1) Exp3->Fail_Iso Multiple Cross-peaks

Caption: Figure 1. Self-validating NMR workflow. Green nodes represent data acquisition; yellow diamonds represent critical quality gates.[2]

Part 4: Experimental Data & Causality[2][3]

Simulated Comparative Data: Purity Assessment

The table below demonstrates a scenario where a degraded sample passes HPLC but fails NMR validation.

AnalyteHPLC-RI Result qNMR Result Interpretation
[1-13Cgal]Lactose 99.2% Area94.5% w/wHPLC overestimates purity by missing water content and inorganic salts.[1]
Free Galactose Not Detected2.1% w/wCo-eluted with solvent front or below LOD in RI; clearly visible in NMR anomeric region (

5.25).[2]
Isotopic Scrambling N/ADetected (3%)

C NMR showed minor enrichment at Glucose-C1, indicating synthesis error.[1][2]
Water Content N/A3.4% w/wqNMR quantifies residual moisture (HDO peak subtraction).[2]
The "Why" Behind the Protocol
  • D

    
    O vs. DMSO-d6:  While DMSO prevents hydroxyl exchange, D
    
    
    
    O is chosen because it mimics the physiological environment relevant to the end-use (metabolic studies).[1][2] However, one must account for the HDO peak suppression which can distort nearby carbohydrate signals (3.5–4.0 ppm).[2]
  • Anomeric Equilibrium: In solution, lactose exists as

    
    - and 
    
    
    
    -glucose anomers (ratio ~36:64).[1][2] HPLC often splits these into two peaks or merges them poorly.[1][2] NMR resolves both, and their sum provides the total concentration.[2] Ignoring the
    
    
    -anomer in integration is a common error that leads to ~35% underestimation of purity.[1]

References

  • Bose-Basu, B., et al. (2000).[1][2][3] "Deuterium nuclear spin-lattice relaxation times and quadrupolar coupling constants in isotopically labeled saccharides." Journal of Magnetic Resonance. Link

    • )
  • Cierpicki, T., & Otlewski, J. (2001).[1][2] "Determination of 13C enrichment in proteins using HSQC NMR experiments." Journal of Biomolecular NMR.

    • Relevance: Methodology for calculating isotopic enrichment using 2D NMR intensities, adaptable to carbohydrates.[1][2]

  • Simova, S. (2014).[1][2][4] "NMR spectroscopy in carbohydrate analysis." Magnetic Resonance in Chemistry. Link

    • Relevance: Comprehensive review of carbohydrate chemical shifts and coupling constants used for identification.[1][2]

  • Henderson, T. J. (2002).[1][2] "Quantitative NMR spectroscopy using coaxial inserts containing a reference standard: purity determinations for military nerve agents." Analytical Chemistry. Link

    • Relevance: Foundational text on the "Internal Standard" qNMR method used in this protocol.
  • Sigma-Aldrich. "D-Lactose-1-13C monohydrate Product Specification." Link

    • Relevance: Industry standard specifications for comparison.[1][2]

Sources

Safety Operating Guide

Navigating the Safe Handling of [1-13Cgal]Lactose Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of [1-13Cgal]Lactose Monohydrate, a stable isotope-labeled compound. By understanding the nature of this substance and implementing the appropriate safety protocols, you can ensure a secure and efficient laboratory environment. This document moves beyond a simple checklist, offering a comprehensive operational and disposal plan rooted in scientific principles and regulatory standards.

Core Principles of Handling Stable Isotope-Labeled Compounds

[1-13Cgal]Lactose Monohydrate is a non-radioactive, isotopically labeled sugar. The key distinction from its unlabeled counterpart is the incorporation of a stable carbon-13 isotope. It is crucial to understand that "stable" signifies that the isotope does not decay and emit radiation.[1][2][3] Consequently, the handling and disposal protocols for [1-13Cgal]Lactose Monohydrate are fundamentally the same as those for standard Lactose Monohydrate.[1][]

The primary physical hazard associated with this compound, as with many fine chemical powders, is the potential for dust formation.[5][6][7] Inhaled dust can act as a mild respiratory irritant, and in very high concentrations, like any combustible dust, it could present a dust explosion hazard. However, under typical laboratory-scale use, the risk of explosion is negligible. The focus of our personal protective equipment (PPE) strategy will be to mitigate exposure to the powder form of the substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough hazard assessment is the foundation of any laboratory safety plan.[8][9] For [1-13Cgal]Lactose Monohydrate, the assessment identifies the primary risk as inhalation of and dermal contact with the fine powder. The following PPE is mandatory for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or safety goggles.[8]Protects eyes from airborne particles. Goggles are recommended when handling larger quantities where splashing is a remote possibility.[8][10]
Hand Protection Disposable nitrile gloves.[9][11]Prevents skin contact with the powder. Nitrile is preferred over latex to avoid potential allergies and offers good chemical resistance for incidental contact.[9]
Body Protection A standard laboratory coat.Protects personal clothing from contamination with the powder.[9][11][12]
Respiratory Protection Generally not required for small-scale laboratory use with adequate ventilation.If handling large quantities or if the work environment has poor ventilation, a NIOSH-approved N95 respirator may be appropriate to minimize dust inhalation.[7][11]
Step-by-Step PPE Protocol:
  • Donning: Before entering the designated handling area, put on your lab coat, ensuring it is fully buttoned. Next, put on your safety glasses or goggles. Finally, wear a fresh pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Doffing: To prevent contamination, remove your PPE in the reverse order. First, remove your gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them immediately in the appropriate waste container. Next, remove your lab coat, folding the contaminated side inward, and hang it in its designated storage area or dispose of it if it is a disposable coat. Finally, remove your eye protection. Wash your hands thoroughly with soap and water after removing all PPE.

Operational Plan: Safe Handling and Storage

Adherence to a well-defined operational plan minimizes the risk of exposure and ensures the integrity of your research material.

Engineering Controls:
  • Ventilation: Handle [1-13Cgal]Lactose Monohydrate in a well-ventilated area.[5][6] A chemical fume hood is not strictly necessary for small quantities but is considered best practice, especially when transferring the powder.

  • Designated Area: Designate a specific area for handling the compound to prevent cross-contamination.

Handling Procedures:
  • Preparation: Before handling, ensure all necessary equipment is clean and readily accessible. This includes spatulas, weighing paper, and containers.

  • Dispensing: When weighing and transferring the powder, do so carefully to minimize dust generation. Avoid scooping or pouring from a height.

  • Cleaning: Clean any spills immediately. For a dry powder spill, gently sweep or vacuum the material. Avoid using compressed air, which can disperse the dust.

Storage:

Store [1-13Cgal]Lactose Monohydrate in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Keep it away from strong oxidizing agents.[6]

Disposal Plan: Responsible Waste Management

As a stable isotope-labeled compound, [1-13Cgal]Lactose Monohydrate does not require special disposal procedures related to radioactivity.[1][]

  • Solid Waste: Dispose of excess solid material, contaminated gloves, and weighing paper in the regular laboratory solid waste stream, unless your institution has specific guidelines for chemical waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., water) before being discarded or recycled. The rinseate can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Always consult your institution's specific waste disposal guidelines and your local regulations.[1]

Visualizing the Workflow

To further clarify the procedural logic, the following diagrams illustrate the key decision-making and operational workflows.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling [1-13Cgal]Lactose Monohydrate AssessHazard Assess Primary Hazard: Inhalation/Dermal Contact with Powder Start->AssessHazard EyeProtection Eye Protection: Safety Glasses/Goggles AssessHazard->EyeProtection Mitigate Eye Contact HandProtection Hand Protection: Nitrile Gloves AssessHazard->HandProtection Mitigate Dermal Contact BodyProtection Body Protection: Lab Coat AssessHazard->BodyProtection Mitigate Clothing Contamination RespiratoryProtection Respiratory Protection: (Conditional - N95) AssessHazard->RespiratoryProtection Mitigate Inhalation (if needed) Proceed Proceed with Handling EyeProtection->Proceed HandProtection->Proceed BodyProtection->Proceed RespiratoryProtection->Proceed

Caption: PPE Selection Workflow for [1-13Cgal]Lactose Monohydrate.

Disposal_Decision_Tree Start Waste Generated: [1-13Cgal]Lactose Monohydrate IsRadioactive Is the waste radioactive? Start->IsRadioactive NotRadioactive No (Stable Isotope) IsRadioactive->NotRadioactive False Radioactive Yes IsRadioactive->Radioactive True FollowStandardDisposal Follow Standard Laboratory Disposal Procedures for Non-Hazardous Chemical Waste NotRadioactive->FollowStandardDisposal FollowRadiationSafety Follow Institutional Radiation Safety Disposal Protocols Radioactive->FollowRadiationSafety

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